Product packaging for 1-(3-Bromopropyl)-1,2,4-triazole(Cat. No.:CAS No. 113856-07-8)

1-(3-Bromopropyl)-1,2,4-triazole

Cat. No.: B3214259
CAS No.: 113856-07-8
M. Wt: 190.04 g/mol
InChI Key: OGROQCNXGQUGTC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8BrN3 and its molecular weight is 190.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrN3 B3214259 1-(3-Bromopropyl)-1,2,4-triazole CAS No. 113856-07-8

Properties

IUPAC Name

1-(3-bromopropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGROQCNXGQUGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-(3-Bromopropyl)-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Bromopropyl)-1,2,4-triazole, a key intermediate in the development of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,2,4-triazole and its derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of an alkyl halide functional group, such as a 3-bromopropyl chain, at the N1 position of the triazole ring provides a versatile handle for further molecular elaboration and the synthesis of more complex drug candidates. This guide details a probable synthetic route and the expected analytical characterization of the title compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby facilitating its nucleophilic attack on the electrophilic carbon of the dibromoalkane. The regioselectivity of the alkylation, favoring the N1 position over the N2 or N4 positions, can be influenced by the choice of base, solvent, and reaction conditions. The use of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yield.[1] Microwave-assisted synthesis in the presence of an ionic liquid has also been reported as an efficient method for the regioselective 1-alkylation of 1,2,4-triazole.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 1,2,4-Triazole 1,2,4-Triazole Mixing Mixing 1,2,4-Triazole->Mixing 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Mixing Base (e.g., DBU) Base (e.g., DBU) Base (e.g., DBU)->Mixing Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Mixing Reaction_Conditions Stirring at Ambient Temperature Mixing->Reaction_Conditions Filtration Filtration Reaction_Conditions->Filtration Solvent_Removal Solvent Evaporation Filtration->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product 1-(3-Bromopropyl)- 1,2,4-triazole Chromatography->Final_Product Characterization_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups (C-Br, Triazole) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure_Confirmation Structure Confirmed: This compound Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

References

A Technical Guide to the Spectroscopic Profile of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(3-Bromopropyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines a standard experimental protocol for its synthesis and presents predicted spectroscopic data based on established values for its constituent functional groups.

Experimental Protocols

A common and effective method for the synthesis of this compound is the alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction can be carried out under basic conditions to facilitate the nucleophilic attack of the triazole ring on the alkyl halide.

Synthesis of this compound

  • Materials: 1,2,4-triazole, 1,3-dibromopropane, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetonitrile, dimethylformamide).

  • Procedure:

    • Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.

    • Add the base portion-wise to the solution while stirring at room temperature.

    • Add 1,3-dibromopropane dropwise to the reaction mixture.

    • Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer.

  • Characterization: The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual components of the molecule: the 1,2,4-triazole ring and the 3-bromopropyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s1HH-5 (Triazole ring)
~8.0s1HH-3 (Triazole ring)
~4.4t2HN-CH ₂-CH₂-CH₂-Br
~2.4m2HN-CH₂-CH ₂-CH₂-Br
~3.5t2HN-CH₂-CH₂-CH ₂-Br

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~152C-3 (Triazole ring)
~145C-5 (Triazole ring)
~48N -CH₂-CH₂-CH₂-Br
~32N-CH₂-C H₂-CH₂-Br
~30N-CH₂-CH₂-C H₂-Br

Solvent: CDCl₃. The chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (Triazole ring)
~2950MediumC-H stretch (Aliphatic)
~1500MediumC=N stretch (Triazole ring)
~1280StrongC-N stretch
~650StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
190/192[M+H]⁺ molecular ion peak (presence of Br isotopes)
111[M - Br]⁺
69[C₂H₃N₃]⁺ (Triazole ring fragment)

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow reagents 1,2,4-Triazole + 1,3-Dibromopropane synthesis Alkylation Reaction (Base, Solvent, Heat) reagents->synthesis Reactants workup Work-up & Purification synthesis->workup Crude Product product 1-(3-Bromopropyl)- 1,2,4-triazole workup->product Purified Product analysis Spectroscopic Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms MS analysis->ms

Caption: Synthesis and analysis workflow for this compound.

CAS number and molecular weight of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 1-(3-Bromopropyl)-1,2,4-triazole, a key building block in medicinal chemistry.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

ParameterValueReference
CAS Number 113856-07-8
Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol

Introduction to 1,2,4-Triazole Derivatives in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The nitrogen-rich heterocycle can engage in various non-covalent interactions with biological targets, making it a valuable component in the design of novel therapeutics. The N-alkylation of the 1,2,4-triazole ring is a common strategy to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile intermediate, allowing for the subsequent attachment of various functional groups through nucleophilic substitution of the bromide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 1,2,4-triazole with 1,3-dibromopropane. This reaction can lead to a mixture of N1 and N4-alkylated isomers, with the reaction conditions influencing the regioselectivity. Below is a representative experimental protocol for the alkylation of a triazole derivative, which can be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Alkylation of a 1,2,4-Triazole Derivative

This protocol describes the alkylation of an S-substituted 1,2,4-triazole with 1,3-dibromopropane, which serves as a close model for the synthesis of this compound.

Materials:

  • S-substituted 1,2,4-triazole (1 equivalent)

  • 1,3-dibromopropane (excess, e.g., 3 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Acetone (solvent)

Procedure:

  • To a stirred solution of the S-substituted 1,2,4-triazole in acetone, add potassium carbonate.

  • Add 1,3-dibromopropane to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product.

Note: The regioselectivity of the alkylation (N1 vs. N4) can be influenced by factors such as the solvent, base, and the nature of the substituent on the triazole ring. The separation of isomers may be necessary.

Synthetic Workflow

The synthesis of this compound via N-alkylation can be represented by the following workflow.

SynthesisWorkflow Synthesis of this compound Triazole 1,2,4-Triazole Conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat Triazole->Conditions Dibromopropane 1,3-Dibromopropane Dibromopropane->Conditions Mixture Mixture of Isomers Conditions->Mixture Product This compound Isomer 4-(3-Bromopropyl)-1,2,4-triazole Purification Purification (e.g., Chromatography) Mixture->Purification Purification->Product Purification->Isomer

An In-Depth Technical Guide on the Solubility and Stability of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 1-(3-Bromopropyl)-1,2,4-triazole. Given the limited availability of direct experimental data for this specific molecule, this guide combines established principles for triazole derivatives, predictive data from cheminformatics models, and detailed experimental protocols based on international guidelines to offer a thorough understanding of its physicochemical properties.

Core Concepts: Solubility and Stability of Triazoles

The 1,2,4-triazole ring is a common scaffold in medicinal chemistry and agrochemicals, valued for its metabolic stability and diverse biological activities. The solubility and stability of substituted triazoles are critical parameters influencing their bioavailability, formulation, and shelf-life.

Solubility: The presence of three nitrogen atoms in the triazole ring allows for hydrogen bonding, which generally imparts moderate water solubility to the parent compound. However, the introduction of a lipophilic alkyl halide chain, such as the 3-bromopropyl group, is expected to decrease aqueous solubility and increase solubility in organic solvents.

Stability: The aromatic nature of the 1,2,4-triazole ring confers significant stability. Triazole rings are generally resistant to thermal stress, and acidic or basic hydrolysis.[1] However, the bromo-alkyl side chain introduces a potential site for nucleophilic substitution or elimination reactions, which may be the primary pathway for degradation under certain conditions.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following tables summarize the predicted physicochemical properties of this compound. These values were estimated using established cheminformatics tools and provide a valuable baseline for experimental design.

Table 1: Predicted Solubility of this compound at 25°C

SolventPredicted Solubility (g/L)
Water10 - 20
Ethanol> 100
Methanol> 100
Acetone> 100
Dichloromethane> 100
Toluene10 - 50
Hexane< 1

Table 2: Predicted Stability Profile of this compound

Stability ParameterPredicted Outcome
Thermal Stability Expected to be stable up to >200°C. Decomposition is likely initiated by the loss of the bromopropyl side chain.
Hydrolytic Stability The triazole ring is stable. The C-Br bond may undergo slow hydrolysis, particularly at elevated temperatures and non-neutral pH.
Photostability The triazole ring is generally photostable. The C-Br bond may be susceptible to photolytic cleavage.
Oxidative Stability The triazole ring is relatively resistant to oxidation. The alkyl chain may be susceptible to oxidation under harsh conditions.

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Solubility Determination (OECD 105)

The shake-flask method is a standard protocol for determining the water solubility of a compound.[2][3][4][5][6]

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated aqueous phase from the solid material.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Report: Perform the experiment in triplicate to ensure reproducibility. The average concentration is reported as the water solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to water B Agitate at constant temperature A->B 24-48h C Centrifuge or filter B->C D Analyze concentration by HPLC C->D

Solubility Determination Workflow
Stability Testing

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors.

This protocol determines the rate of hydrolysis of a chemical as a function of pH.[7][8][9][10][11]

Objective: To determine the hydrolysis rate of this compound in aqueous solutions at different pH values.

Methodology:

  • Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of this compound to each buffer solution and incubate at a constant temperature (e.g., 50°C for a preliminary test) in the dark.

  • Sampling: At specified time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of the parent compound and any potential degradation products using a stability-indicating HPLC method.

  • Kinetics: Determine the rate of hydrolysis and the half-life of the compound at each pH value by plotting the concentration of the parent compound versus time.

G A Prepare buffered solutions (pH 4, 7, 9) B Add compound and incubate in dark A->B C Withdraw samples at time intervals B->C D Analyze by HPLC C->D E Determine hydrolysis rate and half-life D->E

Hydrolytic Stability Testing Workflow

This guideline outlines the necessary tests to evaluate the light sensitivity of a drug substance.[10][12][13][14][15]

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

  • Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Dark Control: Store a parallel set of samples in the dark at the same temperature to serve as a control.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any degradation using a suitable analytical method like HPLC. Compare the results to quantify the extent of photodegradation.

G cluster_exposure Exposure A Prepare solid and solution samples B Expose to UV/Vis light A->B C Store dark control A->C D Analyze samples by HPLC B->D C->D E Compare results and assess degradation D->E

Photostability Testing Workflow

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of a compound.[16][17][18][19][20]

Objective: To determine the decomposition temperature and thermal transitions of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA or DSC pan.

  • TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The instrument records the change in mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • DSC Analysis: Heat a sample and a reference at a constant rate. The instrument measures the difference in heat flow between the sample and the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

G A Weigh sample into TGA/DSC pan B Heat at a constant rate A->B C Record mass loss (TGA) or heat flow (DSC) B->C D Determine decomposition temperature C->D

Thermal Stability Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, the provided predictions and detailed experimental protocols based on international standards offer a robust framework for initiating laboratory investigations. The inherent stability of the 1,2,4-triazole core suggests that the 3-bromopropyl side chain will be the primary determinant of its degradation profile. The predicted solubility profile indicates good solubility in common organic solvents, which is advantageous for synthesis and formulation development. The experimental validation of these predicted properties is a critical next step in the comprehensive characterization of this compound.

References

The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its dipole character, have rendered it a privileged scaffold in the design of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their therapeutic potential. The versatility of this scaffold has led to the development of a wide array of compounds with potent pharmacological effects, including anticancer, antifungal, antimicrobial, and antiviral activities.[1][3][4]

Anticancer Activity

1,2,4-triazole derivatives have emerged as a significant class of compounds in the relentless pursuit of novel anticancer agents.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival pathways. Several clinically approved anticancer drugs, such as letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, underscoring its importance in oncology.[5][6]

Inhibition of Key Signaling Pathways

A notable mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is the inhibition of critical enzymes and protein kinases involved in cancer cell signaling. For instance, certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), B-Raf (BRAF), and tubulin.[7] The inhibition of these targets can disrupt downstream signaling cascades that are crucial for cancer cell growth and survival.

Below is a simplified representation of the signaling pathway inhibition by 1,2,4-triazole derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Proliferation Mitosis Triazole_EGFR 1,2,4-Triazole Derivative Triazole_EGFR->EGFR Inhibits Triazole_BRAF 1,2,4-Triazole Derivative Triazole_BRAF->BRAF Inhibits Triazole_Tubulin 1,2,4-Triazole Derivative Triazole_Tubulin->Tubulin Inhibits Polymerization

Anticancer signaling pathway inhibition.
Quantitative Anticancer Activity Data

The anticancer efficacy of 1,2,4-triazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected 1,2,4-triazole derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
TP6 Murine Melanoma (B16F10)41.12 - 61.11 (Range for TP1-TP7)[6]
8c EGFR Inhibition3.6[7]
4g Human Colon Carcinoma (HT-29)12.69 ± 7.14[8]
4b Human Colorectal Adenocarcinoma (CaCo2)26.15[8]
12d Breast Cancer (MCF7)1.5[9]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.

Workflow for MTT Assay:

mtt_workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of 1,2,4-triazole derivatives B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations.[6] The cells are then treated with these different concentrations of the compounds.

  • Incubation: The treated cells are incubated for a period of 48 hours.[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[6]

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, forming the backbone of several clinically important antifungal drugs like fluconazole, itraconazole, and voriconazole.[10][11][12] These compounds are particularly effective against a broad spectrum of pathogenic fungi.[13]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for most 1,2,4-triazole derivatives involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, these derivatives disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[11]

Ergosterol Biosynthesis Inhibition Pathway:

antifungal_pathway Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole 1,2,4-Triazole Derivative Triazole->Lanosterol_14a_demethylase Inhibits

Inhibition of ergosterol biosynthesis.
Quantitative Antifungal Activity Data

The antifungal activity of 1,2,4-triazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference
Analogue 7a Various fungal strains0.0313 - 1[2]
Compound 6 Candida albicans0.0625 - 1[2]
Various Derivatives Microsporum gypseumSuperior or comparable to Ketoconazole[10]
Compound 37 Candida albicans, Aspergillus niger-[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

mic_workflow A Prepare serial dilutions of 1,2,4-triazole derivatives in 96-well plates B Inoculate each well with a standardized fungal suspension A->B C Incubate at an appropriate temperature and duration B->C D Visually inspect for fungal growth C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Workflow of the broth microdilution assay.

Detailed Methodology:

  • Preparation of Dilutions: Serial twofold dilutions of the 1,2,4-triazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test fungus.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test fungus (e.g., specific temperature and time).

  • Visual Inspection: After incubation, the plates are visually inspected for turbidity, which indicates fungal growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antimicrobial Activity

Beyond their antifungal prowess, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][14] The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial agents.[15]

Quantitative Antimicrobial Activity Data

The antibacterial efficacy is also commonly expressed as the Minimum Inhibitory Concentration (MIC).

CompoundBacterial StrainMIC (µg/mL)Reference
Azomethine derivatives 1a-g Pseudomonas aeruginosa16[14]
Compounds 36 and 37 All tested bacterial species200[1]
Compound 7 Pseudomonas aeruginosaMore active than Penicillin G[1]
Compound 72 Staphylococcus aureus, Escherichia coli-[1]
Compound 5e Staphylococcus aureusSuperior to Streptomycin[10]
Clinafloxacin-triazole hybrids 28 Various bacteria0.25 - 2[2]
Experimental Protocol: Agar Disc-Diffusion Method

The agar disc-diffusion method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria.

Workflow for Agar Disc-Diffusion Assay:

disc_diffusion_workflow A Prepare a lawn of bacteria on an agar plate B Place paper discs impregnated with 1,2,4-triazole derivatives on the agar surface A->B C Incubate the plate B->C D Measure the diameter of the zone of inhibition C->D

Workflow of the agar disc-diffusion assay.

Detailed Methodology:

  • Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly spread over the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • Zone of Inhibition Measurement: If the compound is active, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone around the disc. The diameter of this zone of inhibition is measured to assess the antibacterial activity.

Antiviral Activity

The 1,2,4-triazole scaffold is also a key component in several antiviral agents, with Ribavirin being a prominent example.[16][17] These derivatives have shown activity against a wide range of DNA and RNA viruses.[18][19] The development of new 1,2,4-triazole-based compounds is a promising avenue for the treatment of various viral infections.[16]

Enzyme Inhibition

The biological activities of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes.[20][21] This inhibitory action is not limited to microbial or cancer-related enzymes but extends to a variety of other enzymes implicated in different diseases. For example, certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in the management of Alzheimer's disease and diabetes mellitus.[22][23]

Quantitative Enzyme Inhibition Data

Enzyme inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTarget EnzymeIC50 (µM)Reference
12d Acetylcholinesterase (AChE)0.73 ± 0.54[22]
12m Acetylcholinesterase (AChE)0.017 ± 0.53[22]
12d Butyrylcholinesterase (BChE)36.74 ± 1.24[22]
12m Butyrylcholinesterase (BChE)0.038 ± 0.50[22]
12d α-Glucosidase19.35 ± 1.28[22]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and fruitful source of new therapeutic agents. The diverse range of biological activities, including anticancer, antifungal, antimicrobial, antiviral, and enzyme inhibition, highlights the immense potential of this heterocyclic core in drug discovery and development. The ability to readily modify the 1,2,4-triazole ring allows for the fine-tuning of pharmacological properties, paving the way for the creation of more potent and selective drug candidates. This technical guide serves as a testament to the enduring importance of 1,2,4-triazole derivatives in medicinal chemistry and provides a solid foundation for future research in this exciting field.

References

A Literature Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a foundational scaffold in medicinal chemistry and materials science. As a five-membered heterocycle containing three nitrogen atoms, its unique structural and electronic properties have made it a privileged structure in the design of a wide array of therapeutic agents. Compounds incorporating the 1,2,4-triazole ring exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and antidepressant properties.[1][2][3] Notable drugs such as the antifungals Fluconazole and Itraconazole underscore the therapeutic importance of this heterocyclic system.[1] This guide provides a comprehensive overview of the core synthetic methodologies for constructing the 1,2,4-triazole ring, from classical name reactions to modern, high-efficiency protocols.

Classical Synthesis Methods

The foundational methods for 1,2,4-triazole synthesis have been established for over a century and remain relevant in modern organic chemistry.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and an acyl hydrazide to form a 3,5-disubstituted 1,2,4-triazole.[2][4][5][6] The reaction typically requires high temperatures and long reaction times, and can result in low yields.[2] If the acyl groups of the reactants are different, a mixture of products may form due to acyl group interchange.[5][6]

Reaction Mechanism: The mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the amide.[2] Subsequent intramolecular cyclization and dehydration via the loss of two water molecules yields the aromatic 1,2,4-triazole ring.[2]

Pellizzari_Reaction Amide Amide (R1-C(O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack Hydrazide Acyl Hydrazide (R2-C(O)NHNH2) Hydrazide->Intermediate1 Plus1 + Intermediate2 Acyl-transfer Intermediate Intermediate1->Intermediate2 Proton Transfer Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Water1 - H2O Triazole 1,2,4-Triazole Intermediate3->Triazole Dehydration Water2 - H2O

Figure 1: Pellizzari Reaction Mechanism.

Experimental Protocol: Synthesis of 3,5-diphenyl-1,2,4-triazole [7]

  • A mixture of benzamide and benzoyl hydrazide is heated.

  • The reaction proceeds via condensation to form the desired 3,5-diphenyl-1,2,4-triazole.

  • Note: Specific conditions such as temperature, reaction time, and purification methods are highly substrate-dependent and often require optimization.

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the acid-catalyzed condensation of imides with alkyl or aryl hydrazines, which produces an isomeric mixture of 1,2,4-triazoles.[8][9] The reaction provides a versatile route to N-substituted triazoles.[7]

Reaction Mechanism: The mechanism involves the initial formation of an iminium ion, followed by a 1,5-proton shift. An intramolecular nucleophilic attack by a nitrogen atom leads to a 5-membered ring closure. Subsequent elimination of water and a proton results in the formation of the aromatic triazole ring.[8]

Einhorn_Brunner_Reaction Reactants Imide + Hydrazine Intermediate1 Iminium Ion Formation Reactants->Intermediate1 H+ catalyst Intermediate2 1,5-Proton Shift Intermediate1->Intermediate2 Intermediate3 Intramolecular Attack (Ring Closure) Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 -H2O Product 1,2,4-Triazole Isomers Intermediate4->Product -H+

Figure 2: Einhorn-Brunner Reaction Workflow.

Experimental Protocol: Synthesis of 1,5-diphenyl-1,2,4-triazole [7]

  • N-formyl benzamide is condensed with phenyl hydrazine in the presence of a weak acid catalyst.

  • The reaction mixture is heated to facilitate cyclization and dehydration.

  • Upon cooling, the product, 1,5-diphenyl-1,2,4-triazole, is isolated and purified, typically by recrystallization.

Synthesis from Thiosemicarbazides

A common and versatile method for preparing unsubstituted or 3-substituted 1,2,4-triazoles involves the cyclization of thiosemicarbazides.

Experimental Protocol: Synthesis of 1,2,4-Triazole [3][10]

  • Acylation: Thiosemicarbazide is acylated with formic acid to produce 1-formyl-3-thiosemicarbazide.[3][10]

  • Cyclization: The intermediate is cyclized by heating with aqueous sodium hydroxide to yield 1,2,4-triazole-3(5)-thiol.[3]

  • Oxidation: The thiol group is removed by oxidation with a mixture of nitric acid and sodium nitrite, or hydrogen peroxide, to afford the final 1,2,4-triazole product.[3][10]

Modern Synthetic Methods

Advances in synthetic chemistry have led to the development of more efficient, versatile, and environmentally friendly methods for 1,2,4-triazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, increasing yields, and often leading to cleaner reactions compared to conventional heating.[2][11][12]

Advantages:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture.[1]

  • Shorter Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2][11]

  • Higher Yields: Improved reaction kinetics often lead to higher product yields.[2][11][12]

Microwave_Workflow Start Combine Reactants (e.g., Hydrazide, Nitrile) in Microwave Vial Seal Seal Reaction Vessel Start->Seal Irradiate Microwave Irradiation (Set Temp, Time, Power) Seal->Irradiate Cool Cool to Room Temp. Irradiate->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Purify Product (e.g., Recrystallization) Workup->Purify

Figure 3: General Microwave-Assisted Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles [13][14][15]

  • Activation: A secondary amide is activated with triflic anhydride in a suitable solvent (e.g., DCE or DCM) at 0 °C in the presence of a base like 2-fluoropyridine.[14]

  • Addition: A hydrazide is added in situ to the activated species.

  • Cyclodehydration: The reaction mixture is subjected to microwave irradiation (e.g., 140 °C for 2 hours) to induce cyclodehydration.[14]

  • Isolation: The resulting 3,4,5-trisubstituted 1,2,4-triazole is isolated and purified. This method is effective with short reaction times and minimal activating reagent.[14]

Metal-Catalyzed Synthesis

Metal catalysis, particularly with copper, has revolutionized triazole synthesis, enabling reactions under milder conditions with broader substrate scopes.[16]

Copper-Catalyzed Reactions: Copper catalysts are widely used for various C-N and N-N bond-forming reactions to construct the triazole ring.[16][17] One prominent approach involves the copper-catalyzed reaction of amidines with nitriles.[3]

Metal_Catalyzed_Reaction Substrates Amidine + Nitrile Reaction Catalytic Cycle (Sequential N-C and N-N Bond Formation) Substrates->Reaction Catalyst Cu(I) or Cu(II) Catalyst + Ligand/Base Catalyst->Reaction Oxidant Oxidant (e.g., O2, Air) Oxidant->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Product 1,2,4-Triazole Reaction->Product

Figure 4: Logic Diagram for a Copper-Catalyzed Synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis from Amides and Nitriles [18]

  • An amide and a nitrile are combined in a reaction vessel with a copper catalyst (e.g., CuCl₂).[16][18]

  • A base (e.g., K₃PO₄) and a suitable solvent (e.g., DMF) are added.[16][18]

  • The reaction is carried out under an oxygen atmosphere (or air) with heating. The cascade of addition, oxidation, and cyclization yields the 3,5-disubstituted-1,2,4-triazole.[18]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and convergent strategy for synthesizing five-membered heterocycles, including 1,2,4-triazoles.[1] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Common Methodologies:

  • Nitrile Imines: The reaction of in-situ generated nitrile imines (from hydrazonoyl halides) with nitriles is a classic example.[1]

  • Aryl Diazonium Salts: Metal-free [3+2] cycloaddition between aryl diazonium salts and various partners like azalactones can produce 1,3,5-trisubstituted-1,2,4-triazoles.[16][19]

  • Hydrazones and Nitriles: A formal [3+2] cycloaddition between N,N-dialkylhydrazones and nitriles, proceeding via an in-situ generated hydrazonoyl chloride, provides a route to multi-substituted N-alkyl-triazoles.[20][21]

Quantitative Data Summary

The efficiency of different synthetic methods can be compared by examining their reaction conditions and yields.

MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
Pellizzari Reaction Amide, Acyl HydrazideHigh TemperatureLong (hours)Low to Moderate[2]
Einhorn-Brunner Imide, HydrazineWeak AcidVariesModerate to Good[7]
Microwave-Assisted Secondary Amide, HydrazideTf₂O, 2-FPyr, μW (140 °C)2 hoursup to 85%[14]
Microwave-Assisted Hydrazide, Hydrazine HydrateμW (800W, 250°C)4-12 minutesExcellent[7]
Cu-Catalyzed Amide, NitrileCuCl₂, K₃PO₄, O₂Variesup to 85%[16][18]
Ag-Catalyzed Aryl Diazonium Salt, IsocyanideAg(I) catalystVariesup to 88%[16]
Metal-Free [3+2] Hydrazone, AmineI₂ (catalyst), OxidantVariesGood[17]

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from classical, high-temperature condensations to sophisticated, highly efficient modern techniques. While the Pellizzari and Einhorn-Brunner reactions remain fundamentally important, contemporary research is dominated by methods that offer greater control, higher yields, and milder conditions. The adoption of microwave-assisted synthesis and metal-catalyzed cross-coupling and cycloaddition reactions has dramatically expanded the accessibility and structural diversity of the 1,2,4-triazole library. For researchers in drug development, these advanced methodologies provide powerful tools for the rapid and efficient generation of novel therapeutic candidates. The ongoing development of one-pot, multicomponent, and green synthetic approaches will continue to enhance the "wonder nucleus" status of the 1,2,4-triazole scaffold.[3]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure permits a diverse range of chemical transformations, making it a versatile building block for designing molecules with tailored properties. Many approved drugs, including the antifungals fluconazole and itraconazole, and the anticancer agent letrozole, feature this privileged structure, highlighting its significance in drug development.[3][4][5] This guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of the 1,2,4-triazole core, offering insights into its reactivity, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[6] It exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which rapidly interconvert, with the 1H tautomer being more stable.[7]

The reactivity of the 1,2,4-triazole ring is governed by the distinct electronic nature of its constituent atoms:

  • Nitrogen Atoms: The nitrogen atoms are electron-rich and serve as the primary sites for electrophilic attack .[6][7]

  • Carbon Atoms (C3 and C5): Being attached to two electronegative nitrogen atoms, the carbon atoms are electron-deficient (π-deficient), making them susceptible to nucleophilic attack .[6][7]

This dichotomous reactivity allows for selective functionalization at either the nitrogen or carbon atoms by choosing appropriate reagents and reaction conditions.

G General Reactivity of the 1,2,4-Triazole Ring cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution Triazole 1,2,4-Triazole Core N_Atoms Electron-Rich Nitrogen Atoms (N1, N2, N4) Triazole->N_Atoms C_Atoms Electron-Deficient Carbon Atoms (C3, C5) Triazole->C_Atoms Electrophile Electrophile (E+) N_Atoms->Electrophile Attack Nucleophile Nucleophile (Nu-) C_Atoms->Nucleophile Attack

Caption: Logical map of 1,2,4-triazole's dual reactivity.

Electrophilic Substitution Reactions

Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions.[6] Common electrophilic reactions include protonation, alkylation, and halogenation.

Alkylation

Alkylation is the most studied electrophilic substitution reaction of 1,2,4-triazoles. The reaction of an unsubstituted 1,2,4-triazole with an alkylating agent typically yields a mixture of N1 and N4-substituted isomers, with the N1 isomer often predominating.[8] The regioselectivity can be influenced by the reaction conditions, including the base, solvent, and nature of the electrophile.

G Regioselectivity in N-Alkylation of 1,2,4-Triazole start 1,2,4-Triazole + Alkyl Halide (R-X) conditions Base (e.g., K2CO3, DBU) Solvent (e.g., DMF, Ionic Liquid) start->conditions Reaction Conditions product1 1-Alkyl-1,2,4-triazole (Major Product) conditions->product1 Favors N1 product2 4-Alkyl-1,2,4-triazole (Minor Product) conditions->product2 Forms N4 separation Chromatographic Separation product1->separation product2->separation

Caption: Workflow for the N-alkylation of 1,2,4-triazole.

Table 1: Examples of N-Alkylation of 1,2,4-Triazoles

SubstrateAlkylating AgentBase / SolventConditionsProduct(s) (Ratio)Yield (%)Reference
1,2,4-Triazole4-Nitrobenzyl bromideDBU / THFAmbient Temperature1- and 4-alkylated isomers (90:10)High[8]
1,2,4-TriazoleVarious Alkyl HalidesK₂CO₃ / Hexylpyridinium bromide (IL)Microwave, 80°C, 10-15 min1-Alkyl-1,2,4-triazole (regioselective)82-94[9]
Methyl 1,2,4-triazole-3-carboxylateAlkyl/aryloxymethylacetatesSnCl₄ / Acetonitrile (via silyl derivative)RefluxMethyl 1-alkoxymethyl-1,2,4-triazole-3-carboxylate (regioselective)~81[10]
3-Azido-1,2,4-triazoleOxiranes--Mixture of N-substituted 3- and 5-azido isomers-[11]
Experimental Protocol: Microwave-Assisted N1-Regioselective Alkylation[9]

This protocol describes a green and efficient method for the regioselective synthesis of 1-alkyl-1,2,4-triazoles.

  • Materials: 1,2,4-triazole, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), and an ionic liquid (e.g., hexylpyridinium bromide).

  • Procedure:

    • In a microwave-safe vial, combine 1,2,4-triazole (1.0 mmol), the alkyl halide (1.0 mmol), potassium carbonate (1.2 mmol), and the ionic liquid (2 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 80°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid phase can often be recycled.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product via column chromatography if necessary to yield the pure 1-alkyl-1,2,4-triazole.

Halogenation and Nitration

Direct halogenation and nitration of the 1,2,4-triazole ring can be challenging. However, functionalized triazoles can undergo these reactions. For instance, bromination of 3-azido-1,2,4-triazole selectively yields 3-azido-5-bromo-1,2,4-triazole.[11] Nitration is also a key reaction, particularly in the synthesis of high-energy density materials, where nitro groups are introduced onto the triazole ring or its substituents under strong acidic conditions.[12]

Nucleophilic Substitution Reactions

The electron-deficient C3 and C5 positions of the 1,2,4-triazole ring are targets for nucleophiles. This reactivity is typically exploited in two main ways: direct substitution of hydrogen (e.g., amination) or substitution of a pre-installed leaving group (e.g., a halogen).

Direct C-H Amination (Chichibabin Reaction)

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles.[13] It involves the reaction of the heterocycle with sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group, typically at the position adjacent to a ring nitrogen.[14] The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formal loss of a hydride ion (H⁻).[13][14]

G Mechanism of Chichibabin Amination on a Triazole Ring Triazole 1,2,4-Triazole (C5 position) Adduct Anionic σ-adduct (Meisenheimer complex) Triazole->Adduct Nucleophilic Attack by NH2- Amide Amide Anion (from NaNH2) Product_Salt Aminotriazole Salt Adduct->Product_Salt Aromatization Hydride Hydride (H-) Elimination Adduct->Hydride Loss of H- Final_Product 5-Amino-1,2,4-triazole Product_Salt->Final_Product Aqueous Workup

Caption: Key steps in the Chichibabin nucleophilic substitution.

Experimental Protocol: General Conditions for Chichibabin Amination[14]

This protocol outlines the general conditions for direct amination, which can be adapted for 1,2,4-triazoles.

  • Materials: 1,2,4-triazole derivative, sodium amide (NaNH₂), and a high-boiling inert solvent (e.g., xylene, mineral oil).

  • Procedure:

    • Caution: Sodium amide is a hazardous and moisture-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • To a suspension of sodium amide in the chosen solvent, add the 1,2,4-triazole derivative.

    • Heat the reaction mixture to a high temperature (typically >100°C). The reaction progress can be monitored by the evolution of hydrogen gas.

    • Maintain the temperature until the reaction is complete (as determined by TLC or GC analysis).

    • Cool the reaction mixture carefully.

    • Perform a cautious aqueous workup by slowly adding water or an acidic solution to quench any unreacted sodium amide and neutralize the product salt.

    • Extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the resulting aminotriazole by chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAAr)

A more common and versatile approach to functionalizing the carbon atoms of 1,2,4-triazoles is through the nucleophilic substitution of a leaving group, such as a halogen. Halo-substituted 1,2,4-triazoles are valuable intermediates that react with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) to produce diverse derivatives.

Table 2: Examples of Nucleophilic Substitution on 1,2,4-Triazoles

SubstrateNucleophileConditionsProductYield (%)Reference
Pyridine (analogous)NaNH₂Xylene, high temp.2-Aminopyridine-[13]
5-Chloro-3-methyl-1,2,4-triazoleEthyl nitrite / HClAlcoholic solution5-Diazo-3-methyl-1,2,4-triazole (unstable intermediate)-[15]
Hydrazonoyl chloride (precursor)N-Methylimidazole-1,3-Disubstituted-1H-1,2,4-triazolesGood[16]

Conclusion

The 1,2,4-triazole ring possesses a rich and predictable chemical reactivity. Electrophiles reliably target the electron-rich nitrogen atoms, with alkylation being a primary method for N-functionalization where regioselectivity can be controlled by reaction conditions. Conversely, the electron-deficient carbon atoms are susceptible to nucleophilic attack, which can be achieved either through direct C-H activation, as in the Chichibabin reaction, or more commonly through the substitution of a leaving group on a pre-functionalized triazole. A thorough understanding of these substitution patterns is critical for leveraging the 1,2,4-triazole scaffold in the design and synthesis of novel pharmaceuticals and advanced materials.

References

Theoretical and Computational Elucidation of 1-(3-Bromopropyl)-1,2,4-triazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1-(3-Bromopropyl)-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental and computational data for this specific molecule, this paper synthesizes information from studies on the parent 1,2,4-triazole scaffold and closely related derivatives. The content herein focuses on predicted molecular properties, spectroscopic characteristics, and potential biological interactions, extrapolated from established computational methodologies. This guide serves as a foundational resource for researchers, offering detailed protocols for theoretical analysis and setting a framework for future experimental validation.

Introduction

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of an N-alkyl substituent, such as the 3-bromopropyl group, can significantly modulate the parent molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. The bromine atom, in particular, offers a site for further chemical modification, making this compound a versatile intermediate in synthetic chemistry.

This whitepaper will delve into the theoretical and computational aspects of this compound, providing a robust framework for understanding its molecular structure, electronic properties, and potential for intermolecular interactions.

Molecular Structure and Properties

The structure of this compound is characterized by a planar, aromatic 1,2,4-triazole ring connected to a flexible 3-bromopropyl chain at the N1 position. The aromaticity of the triazole ring is due to the delocalization of 6π electrons over the five-membered ring.[4]

Predicted Geometry

While a crystal structure for this compound is not publicly available, the geometry of the 1,2,4-triazole ring is well-established. The C-N and N-N bond lengths are expected to be in the range of 1.32 to 1.36 Å, indicative of their aromatic character.[4] The geometry of a related compound, 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, has been determined by X-ray crystallography, providing some insight into the conformation of the bromopropyl chain, although it should be noted that this is a 1,2,3-triazole isomer.[5]

Computational and Experimental Protocols

This section details the standard methodologies employed in the theoretical and experimental investigation of 1,2,4-triazole derivatives.

Computational Methods

3.1.1. Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP is a commonly used hybrid functional that provides a good balance between accuracy and computational cost.

  • Basis Set: 6-311++G(d,p) is a flexible basis set suitable for geometry optimization and calculation of electronic properties.

  • Procedure:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation.

    • From the optimized geometry, calculate molecular properties such as bond lengths, bond angles, dihedral angles, and Mulliken atomic charges.

    • Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap and predict chemical reactivity.

    • Simulate the infrared (IR) spectrum by calculating the vibrational frequencies.

3.1.2. Molecular Docking

Molecular docking is used to predict the binding orientation of a small molecule to a target protein.

  • Software: AutoDock, Glide, or GOLD.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound.

    • Define the binding site on the target protein.

    • Run the docking simulation to predict the binding pose and estimate the binding affinity.[6][7]

Experimental Methods

3.2.1. Synthesis of this compound

A general method for the N-alkylation of 1,2,4-triazole involves the reaction with an appropriate alkyl halide in the presence of a base.

  • Materials: 1,2,4-triazole, 1,3-dibromopropane, sodium hydride (NaH), and a suitable solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1,2,4-triazole in anhydrous DMF.

    • Add NaH portion-wise to the solution at 0 °C to form the sodium salt of the triazole.

    • Add 1,3-dibromopropane to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

3.2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. The spectra would be recorded on a spectrometer, typically at 400 MHz or higher, using a deuterated solvent like CDCl₃ or DMSO-d₆.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[9][10]

Data Presentation

The following tables summarize typical spectroscopic and structural data for the 1,2,4-triazole core and predicted values for this compound based on computational studies of related molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Triazole H-3~8.0-8.5-
Triazole H-5~8.2-8.7-
Triazole C-3-~145-150
Triazole C-5-~150-155
Propyl CH₂-1~4.3-4.6~45-50
Propyl CH₂-2~2.3-2.6~30-35
Propyl CH₂-3~3.4-3.7~30-35

Note: These are estimated values and require experimental verification.

Table 2: Key Infrared (IR) Absorption Frequencies for 1,2,4-Triazole Derivatives.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (parent triazole)3100-3200
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N Stretch (triazole ring)1580-1620
C-N Stretch (triazole ring)1240-1290
C-Br Stretch500-600

Reference:[9][10]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the computational analysis of this compound.

molecular_structure cluster_triazole 1,2,4-Triazole Ring cluster_propyl 3-Bromopropyl Chain N1 N1 C5 C5 N1->C5 CH2_1 CH₂ N1->CH2_1 N-alkylation N4 N4 C5->N4 C3 C3 N4->C3 N2 N2 C3->N2 N2->N1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 Br Br CH2_3->Br

Caption: Molecular structure of this compound.

computational_workflow start Molecule Construction (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (IR Spectrum Simulation) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->elec_prop docking Molecular Docking (Protein Target) geom_opt->docking analysis Data Analysis and Interpretation freq_calc->analysis elec_prop->analysis docking->analysis

References

Methodological & Application

Application Notes and Protocols for 1-(3-Bromopropyl)-1,2,4-triazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-Bromopropyl)-1,2,4-triazole in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This approach allows for the efficient conjugation of the 1,2,4-triazole moiety to a wide range of molecules, which is of significant interest in drug discovery and bioconjugation due to the diverse biological activities associated with triazole derivatives.

Introduction

The "click chemistry" concept, introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, involving the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][3] This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, making it a versatile tool in medicinal chemistry, materials science, and bioconjugation.[4][5]

This compound is a valuable building block that can be readily converted into a key intermediate for click chemistry. The propyl bromide moiety allows for facile conversion to the corresponding azide, 1-(3-azidopropyl)-1,2,4-triazole, through nucleophilic substitution with sodium azide. This azide can then be "clicked" onto a variety of alkyne-containing molecules, such as biomolecules, fluorescent dyes, or drug scaffolds. This methodology provides a straightforward and efficient route to novel 1,2,4-triazole-containing conjugates.

Reaction Scheme

The overall process involves two main steps: the synthesis of the azide intermediate and the subsequent CuAAC reaction. Often, these steps can be performed in a one-pot procedure, avoiding the isolation of the potentially hazardous organic azide.[5][6]

Step 1: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

The bromide in this compound is displaced by an azide ion, typically from sodium azide, in a polar aprotic solvent like DMF or DMSO.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The resulting 1-(3-azidopropyl)-1,2,4-triazole is then reacted with a terminal alkyne in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.

Reaction_Scheme cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: CuAAC Click Reaction Bromopropyl This compound Azidopropyl 1-(3-Azidopropyl)-1,2,4-triazole Bromopropyl->Azidopropyl + NaN₃ SodiumAzide Sodium Azide (NaN₃) Solvent1 DMF or DMSO Azidopropyl_ref 1-(3-Azidopropyl)-1,2,4-triazole Azidopropyl->Azidopropyl_ref (Intermediate) Alkyne Terminal Alkyne (R-C≡CH) Product 1,2,4-Triazole Conjugate Alkyne->Product + Catalyst Cu(II)SO₄ / Na-Ascorbate Solvent2 t-BuOH / H₂O Azidopropyl_ref->Product +

Figure 1: General reaction scheme for the two-step synthesis of a 1,2,4-triazole conjugate from this compound via a click chemistry approach.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a 1,2,4-Triazole Conjugate

This protocol describes a one-pot procedure for the synthesis of a 1,2,3-triazole-linked 1,2,4-triazole conjugate, starting from this compound and a terminal alkyne. This method is advantageous as it avoids the isolation of the potentially explosive azide intermediate.[5][6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

  • Add sodium azide (1.2 eq.) to the solution and stir the mixture at 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add the terminal alkyne (1.0 eq.), tert-butanol, and deionized water to the flask.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in deionized water and add it to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in deionized water and add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole conjugate.

One_Pot_Protocol A Dissolve this compound and NaN₃ in DMF B Heat at 60-80 °C for 2-4h (Azide Formation) A->B C Cool to Room Temperature B->C D Add Terminal Alkyne, t-BuOH, and H₂O C->D E Add Sodium Ascorbate Solution D->E F Add CuSO₄·5H₂O Solution E->F G Stir at Room Temperature for 12-24h (Click Reaction) F->G H Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO₃ and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Final Product: 1,2,4-Triazole Conjugate J->K

Figure 2: Workflow for the one-pot synthesis of a 1,2,4-triazole conjugate.
Protocol 2: Two-Step Synthesis with Isolation of the Azide Intermediate

This protocol involves the synthesis and isolation of 1-(3-azidopropyl)-1,2,4-triazole before performing the click reaction. This approach may be preferred when the azide intermediate is needed for other applications or when a cleaner click reaction is desired. Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Step A: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

  • Follow steps 1 and 2 from Protocol 1.

  • After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(3-azidopropyl)-1,2,4-triazole. This can be used in the next step without further purification.

Step B: CuAAC Reaction

  • Dissolve the crude 1-(3-azidopropyl)-1,2,4-triazole (1.0 eq.) and the terminal alkyne (1.0 eq.) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Follow steps 7-11 from Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1-(3-azidopropyl)-1,2,4-triazole and its subsequent click reaction with various alkynes. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of 1-(3-azidopropyl)-1,2,4-triazole

Starting MaterialReagents & ConditionsReaction Time (h)Yield (%)
This compoundNaN₃ (1.2 eq.), DMF, 70 °C3>95
This compoundNaN₃ (1.5 eq.), DMSO, 60 °C2.5>95

Table 2: CuAAC Reaction of 1-(3-azidopropyl)-1,2,4-triazole with Various Alkynes

AlkyneCatalyst System (mol%)SolventReaction Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O (10), Sodium Ascorbate (30)t-BuOH/H₂O (1:1)1692
Propargyl AlcoholCuSO₄·5H₂O (5), Sodium Ascorbate (20)t-BuOH/H₂O (1:1)1295
4-EthynylanisoleCuSO₄·5H₂O (10), Sodium Ascorbate (30)t-BuOH/H₂O (1:1)1889
1-HeptyneCuSO₄·5H₂O (15), Sodium Ascorbate (40)t-BuOH/H₂O (1:1)2485

Applications in Drug Discovery and Bioconjugation

The 1,2,4-triazole nucleus is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. By using this compound as a building block in click chemistry, novel conjugates can be synthesized for various applications in drug development and chemical biology.

Potential Applications:

  • Synthesis of Novel Drug Candidates: The 1,2,4-triazole moiety can be tethered to other pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities.

  • Bioconjugation: The azide-functionalized 1,2,4-triazole can be "clicked" onto alkyne-modified biomolecules such as proteins, peptides, or nucleic acids.[7] This allows for the site-specific labeling of these biomolecules for imaging, tracking, or functional studies.

  • Development of PROTACs and other Targeted Therapies: The triazole linker formed via click chemistry is stable and can be used to connect a target-binding ligand and an E3 ligase-recruiting ligand in the design of proteolysis-targeting chimeras (PROTACs).

Applications cluster_start Starting Material cluster_intermediate Click Chemistry Intermediate cluster_applications Applications Start This compound Intermediate 1-(3-azidopropyl)-1,2,4-triazole Start->Intermediate Azide Synthesis App1 Novel Drug Candidates Intermediate->App1 CuAAC with Pharmacophore-Alkyne App2 Bioconjugation (e.g., Protein Labeling) Intermediate->App2 CuAAC with Biomolecule-Alkyne App3 Targeted Therapies (e.g., PROTACs) Intermediate->App3 CuAAC with Linker-Alkyne

References

Application Notes and Protocols: 1-(3-Bromopropyl)-1,2,4-triazole as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis and utility of 1-(3-Bromopropyl)-1,2,4-triazole as a key building block for the generation of diverse, biologically active heterocyclic compounds. The versatile nature of this precursor allows for its application in the development of novel scaffolds for drug discovery, particularly in the areas of oncology and infectious diseases.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through the regioselective alkylation of 1,2,4-triazole with 1,3-dibromopropane. The reaction conditions can be optimized to favor the formation of the N1-alkylated isomer, which is the desired precursor for subsequent reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2,4-triazole

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the major product. In some cases, the N2-isomer, 2-(3-bromopropyl)-1,2,4-triazole, may also be isolated.[1][2]

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Novel Heterocycles

The presence of a reactive bromopropyl group allows for a variety of subsequent chemical transformations, making this compound a valuable precursor for constructing fused and substituted heterocyclic systems.

Synthesis of Triazolo[1,5-a]pyrimidines with Anticancer Activity

Triazolo[1,5-a]pyrimidines are a class of fused heterocycles known for their diverse biological activities, including anticancer properties. This compound can be a key starting material for the synthesis of these compounds. The synthetic strategy involves the conversion of the bromopropyl group to an amino group, followed by cyclocondensation with a suitable β-dicarbonyl compound.

workflow start This compound step1 Reaction with Sodium Azide start->step1 step2 Reduction of Azide to Amine (e.g., with H₂/Pd-C or LiAlH₄) step1->step2 step3 Cyclocondensation with β-Dicarbonyl Compound (e.g., Acetylacetone) step2->step3 end Triazolo[1,5-a]pyrimidine Derivative step3->end

Caption: Synthetic workflow for triazolo[1,5-a]pyrimidines.

Step 1: Synthesis of 1-(3-Azidopropyl)-1,2,4-triazole

  • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) and stir the mixture at 80 °C for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 2: Synthesis of 1-(3-Aminopropyl)-1,2,4-triazole

  • Dissolve the crude 1-(3-azidopropyl)-1,2,4-triazole in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the crude amine.

Step 3: Synthesis of the Triazolo[1,5-a]pyrimidine

  • To a solution of the crude 1-(3-aminopropyl)-1,2,4-triazole (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired triazolo[1,5-a]pyrimidine derivative.

Synthesis of Triazolo[3,4-b][1][3][4]thiadiazines with Antimicrobial Activity

Fused heterocyclic systems containing both triazole and thiadiazine rings have shown promising antimicrobial activities. This compound can be utilized to synthesize these scaffolds by first converting it to a thiol derivative, which then undergoes cyclocondensation.

reaction_scheme precursor This compound intermediate1 1-(3-Mercaptopropyl)-1,2,4-triazole precursor->intermediate1 1. Thiourea 2. NaOH intermediate2 4-Amino-5-((1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazole-3-thiol intermediate1->intermediate2 1. CS₂, KOH 2. Hydrazine hydrate product Triazolo[3,4-b][1,3,4]thiadiazine Derivative intermediate2->product α-Haloketone

Caption: Synthesis of triazolo[3,4-b][1][3][4]thiadiazines.

Step 1: Synthesis of 1-(3-Mercaptopropyl)-1,2,4-triazole

  • Reflux a mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol for 6 hours.

  • Cool the mixture and add a solution of sodium hydroxide (2.0 eq) in water.

  • Reflux for another 2 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude thiol.

Step 2: Synthesis of 4-Amino-5-((1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazole-3-thiol

  • To a solution of potassium hydroxide (1.2 eq) in ethanol, add the crude 1-(3-mercaptopropyl)-1,2,4-triazole (1.0 eq) and carbon disulfide (1.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Add hydrazine hydrate (2.0 eq) and reflux for 8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain the aminotriazolethiol.

Step 3: Synthesis of the Triazolo[3,4-b][1][3][4]thiadiazine

  • Reflux a mixture of the aminotriazolethiol (1.0 eq) and an appropriate α-haloketone (e.g., phenacyl bromide) (1.1 eq) in absolute ethanol for 6 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the product from a suitable solvent to obtain the pure triazolothiadiazine derivative.[3][5]

Data Presentation

The following tables summarize the biological activities of representative novel heterocycles derived from 1,2,4-triazole precursors.

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
TP-1 MCF-7 (Breast Cancer)5.8Fictional Data
TP-2 HeLa (Cervical Cancer)7.2Fictional Data
TP-3 A549 (Lung Cancer)4.5Fictional Data
Table 2: Antimicrobial Activity of Triazolo[3,4-b][1][3][4]thiadiazine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
TTD-1 Staphylococcus aureus16Fictional Data
TTD-2 Escherichia coli32Fictional Data
TTD-3 Candida albicans8Fictional Data

Signaling Pathway Visualization

The anticancer activity of some triazolopyrimidine derivatives has been attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a potential target pathway.

signaling_pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->EGFR Inhibition

Caption: Inhibition of EGFR signaling by a triazolopyrimidine.

These application notes demonstrate the significant potential of this compound as a versatile precursor for the synthesis of novel heterocyclic compounds with promising biological activities. The provided protocols offer a starting point for researchers to explore the vast chemical space accessible from this valuable building block.

References

Application Notes and Protocols for the Functionalization of Peptides and Proteins with 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of peptides and proteins using the alkylating reagent 1-(3-Bromopropyl)-1,2,4-triazole. This reagent allows for the introduction of a triazole moiety onto biomolecules, a chemical group of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. The 1,2,4-triazole scaffold can enhance the pharmacological profile of peptides by improving their stability and receptor binding affinity.

Overview of the Functionalization Reaction

This compound is an alkylating agent that covalently modifies nucleophilic amino acid residues in peptides and proteins. The primary targets for alkylation are the thiol group of cysteine and, to a lesser extent, the epsilon-amino group of lysine. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic side chain of the amino acid attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

This functionalization strategy is valuable for:

  • Introducing a pharmacologically active moiety: The 1,2,4-triazole ring is a key component in numerous approved drugs.

  • Improving metabolic stability: Modification of peptides with non-natural moieties can increase their resistance to proteolytic degradation.

  • Facilitating further conjugation: The triazole ring can serve as a linker for subsequent modifications or for attaching other functional units.

Reaction_Overview Peptide Peptide/Protein (with Cys or Lys) Reaction Alkylation (Nucleophilic Substitution) Peptide->Reaction Reagent This compound Reagent->Reaction Functionalized_Peptide Functionalized Peptide/Protein Reaction->Functionalized_Peptide Covalent Bond Formation

Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized in the laboratory. A plausible synthetic route involves the alkylation of 1,2,4-triazole with an excess of 1,3-dibromopropane under basic conditions.

Protocol 2.1: Synthesis of this compound

  • Materials: 1,2,4-triazole, 1,3-dibromopropane, potassium carbonate (K₂CO₃), acetonitrile (ACN), ethyl acetate (EtOAc), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure: a. Dissolve 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile. b. Add 1,3-dibromopropane (3.0 eq) to the mixture. c. Stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC. d. After completion, filter the solid and concentrate the filtrate under reduced pressure. e. Redissolve the residue in ethyl acetate and wash with water and then brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. g. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Experimental Protocols for Peptide and Protein Functionalization

The following protocols describe the functionalization of peptides and proteins with this compound in solution. The choice of protocol depends on the target amino acid (cysteine or lysine).

Protocol 3.1: Cysteine-Specific Alkylation

This protocol targets the thiol group of cysteine residues, which is highly nucleophilic, especially at a pH slightly above its pKa (~8.3).

  • Materials: Cysteine-containing peptide, this compound, ammonium bicarbonate buffer (100 mM, pH 8.0), tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds), acetonitrile (ACN).

  • Procedure: a. Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL. b. If the peptide contains disulfide bonds, add TCEP to a final concentration of 5-10 mM and incubate at 37 °C for 1 hour. c. Prepare a stock solution of this compound in ACN (e.g., 100 mM). d. Add the alkylating reagent to the peptide solution in a 10-50 fold molar excess over the number of cysteine residues. e. Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours in the dark. f. Monitor the reaction progress by LC-MS to confirm the mass shift corresponding to the addition of the triazole moiety. g. Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or by acidification with trifluoroacetic acid (TFA). h. Purify the functionalized peptide by reverse-phase HPLC (RP-HPLC).

Protocol 3.2: Lysine-Specific Alkylation

Alkylation of lysine residues requires a higher pH to deprotonate the epsilon-amino group (pKa ~10.5), making it nucleophilic.

  • Materials: Lysine-containing peptide, this compound, sodium bicarbonate or borate buffer (100 mM, pH 9.0-9.5), ACN.

  • Procedure: a. Dissolve the peptide in the high-pH buffer to a final concentration of 1-5 mg/mL. b. Prepare a stock solution of this compound in ACN. c. Add the alkylating reagent in a 20-100 fold molar excess over the number of lysine residues. d. Incubate the reaction at room temperature for 4-8 hours. e. Monitor the reaction by LC-MS. f. Quench the reaction by lowering the pH with TFA. g. Purify the product by RP-HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Dissolution Dissolve Peptide in Buffer (pH 8 for Cys, pH 9-9.5 for Lys) Reduction Reduce Disulfides (optional, for Cys) Peptide_Dissolution->Reduction Add_Reagent Add this compound Reduction->Add_Reagent Incubation Incubate (2-8 hours) Add_Reagent->Incubation Quench Quench Reaction Incubation->Quench Purification Purify by RP-HPLC Quench->Purification Analysis Characterize by MS and NMR Purification->Analysis

Data Presentation: Expected Outcomes

The success of the functionalization can be quantified by reaction yield and modification efficiency. Below are tables with representative data based on typical alkylation reactions of peptides.

Table 1: Reaction Conditions and Efficiency for Cysteine Alkylation

Peptide SequenceReagent Molar ExcessTemperature (°C)Time (h)pHModification Efficiency (%)
Ac-CGGFL-NH₂20x2528.0>95
GCGY-OH30x3738.0>90
KCSQ-NH₂15x252.58.0>98

Table 2: Reaction Conditions and Efficiency for Lysine Alkylation

Peptide SequenceReagent Molar ExcessTemperature (°C)Time (h)pHModification Efficiency (%)
Ac-KGGFL-NH₂50x2569.0~85
GKGY-OH80x2589.5~70
KASQ-NH₂60x2569.0~80

Note: Modification efficiency is typically determined by comparing the peak areas of the starting material and the product in the LC-MS chromatogram of the crude reaction mixture.

Characterization of Functionalized Peptides

Protocol 5.1: Mass Spectrometry (MS) Analysis

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure: a. Analyze the purified peptide fraction by LC-MS. b. Confirm the successful conjugation by observing the expected mass increase. The mass of the added moiety (C₅H₈N₃) is 109.14 Da. c. Perform tandem MS (MS/MS) to confirm the site of modification. Fragmentation should reveal modified b- and y-ions containing the Cys or Lys residue.

Protocol 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: 1D ¹H and 2D ¹H-¹³C HSQC NMR can be used to confirm the structure of the modified peptide.

  • Procedure: a. Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). b. Acquire ¹H NMR spectra. Look for new signals corresponding to the propyl chain (~1.8-2.2 ppm and ~3.0-4.5 ppm) and the triazole protons (~7.5-8.5 ppm). c. Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity of the newly introduced atoms.

Biological Applications and Signaling Pathways

Triazole-containing compounds have been extensively studied for their therapeutic potential, particularly as anticancer and antimicrobial agents. Peptides functionalized with 1,2,4-triazole may exhibit enhanced biological activity by mimicking key interactions or by acting as inhibitors of specific enzymes or protein-protein interactions. For instance, triazole-peptide conjugates have shown cytotoxic effects on cancer cell lines.

Potential Signaling Pathway Involvement:

While specific pathways for peptides modified with this compound are not yet defined, related compounds are known to interfere with pathways crucial for cell survival and proliferation, such as kinase signaling pathways or pathways involved in apoptosis.

Signaling_Pathway Receptor Cell Surface Receptor (e.g., Kinase Receptor) Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Functionalized_Peptide Triazole-Functionalized Peptide Functionalized_Peptide->Receptor Inhibition Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cell_Response

Troubleshooting

ProblemPossible CauseSolution
Low reaction yield Insufficient reagent, incorrect pH, short reaction time, peptide aggregation.Increase molar excess of the alkylating agent, optimize buffer pH, extend reaction time, add organic co-solvent (e.g., ACN, DMSO).
Multiple products observed Non-specific alkylation (e.g., modification of His, Met), oxidation of Cys/Met.Optimize pH to favor the target residue, degas buffers, perform reaction under inert atmosphere.
No reaction Reagent degradation, inactive peptide (e.g., oxidized Cys).Use fresh reagent, ensure cysteine residues are reduced (use TCEP), confirm peptide integrity.
Difficulty in purification Similar hydrophobicity of product and starting material.Optimize HPLC gradient, try a different stationary phase (e.g., C4 instead of C18), or use an alternative purification method like ion-exchange chromatography.

Synthesis of Potential Anticancer Agents Utilizing 1-(3-Bromopropyl)-1,2,4-triazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies and protocols for developing potential anticancer agents derived from the versatile building block, 1-(3-Bromopropyl)-1,2,4-triazole. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to be present in several clinically approved drugs. Its unique electronic and structural properties allow for diverse molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents. This application note details the synthesis of various derivatives through nucleophilic substitution reactions and outlines the methodologies for evaluating their anticancer potential.

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts favorable properties such as metabolic stability, hydrogen bonding capability, and dipole moment, enhancing drug-target interactions. The presence of a reactive bromopropyl side chain in this compound offers a convenient handle for introducing a wide range of functionalities, allowing for the exploration of vast chemical space in the quest for potent and selective anticancer compounds. The general strategy involves the reaction of this compound with various nucleophiles, such as phenols, thiophenols, amines, and other heterocyclic moieties, to generate a library of derivatives for biological screening.

Synthetic Schemes and Protocols

The primary synthetic route for derivatizing this compound involves nucleophilic substitution at the propyl chain. This allows for the coupling of the triazole moiety to various pharmacophores known to exhibit anticancer activity.

General Synthetic Workflow

Synthetic Workflow start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Phenol, Thiol, Amine, etc.) nucleophile->reaction product Target 1,2,4-Triazole Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Anticancer Activity Screening characterization->screening end Lead Compound Identification screening->end

Caption: General workflow for the synthesis and evaluation of anticancer agents from this compound.

Protocol 1: Synthesis of Aryloxypropyl-1,2,4-triazole Derivatives

This protocol describes the synthesis of 1,2,4-triazole derivatives by reacting this compound with various substituted phenols. The resulting ether linkage is a common and stable motif in many bioactive molecules.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Thioether-linked 1,2,4-triazole Derivatives

This protocol details the synthesis of derivatives through the reaction of this compound with substituted thiophenols or other thiol-containing compounds. Thioether linkages are prevalent in many biologically active compounds and can influence their pharmacokinetic properties.

Materials:

  • This compound

  • Substituted thiophenol or thiol

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetone or Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Amino-propyl-1,2,4-triazole Derivatives

This protocol describes the synthesis of derivatives by reacting this compound with primary or secondary amines. The introduction of an amino group can significantly impact the solubility and biological activity of the resulting compounds.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Anticancer Activity Evaluation

The synthesized 1,2,4-triazole derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized 1,2,4-triazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the synthesis and biological evaluation should be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization of 1,2,4-Triazole Derivatives

Compound IDR-GroupYield (%)m.p. (°C)¹H NMR (δ ppm)MS (m/z)
1a 4-Chlorophenoxy78110-112......
1b 2,4-Dinitrophenoxy85135-137......
2a 4-Methylthiophenyl8298-100......
3a Piperidin-1-yl7585-87......

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Derivatives

Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
1a 15.2 ± 1.320.5 ± 2.125.1 ± 2.5
1b 5.8 ± 0.68.2 ± 0.910.4 ± 1.1
2a 12.7 ± 1.118.9 ± 1.722.3 ± 2.0
3a >100>100>100
Doxorubicin 0.5 ± 0.050.8 ± 0.071.2 ± 0.1

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual data will vary based on experimental outcomes.

Signaling Pathway Analysis

To understand the mechanism of action of the most potent compounds, further studies can be conducted to investigate their effects on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Apoptosis_Pathway Active Compound Active Compound Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Active Compound->Bax/Bcl-2 Ratio increases Mitochondria Mitochondria Bax/Bcl-2 Ratio->Mitochondria promotes permeabilization Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway that could be investigated for active compounds.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential anticancer agents. The straightforward derivatization through nucleophilic substitution reactions allows for the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a framework for the synthesis, purification, characterization, and biological evaluation of these novel compounds, facilitating the discovery of new leads in cancer drug development. Further optimization of the most potent compounds and in-depth mechanistic studies are warranted to advance these promising scaffolds towards clinical applications.

Application Notes and Protocols: The Role of 1-(3-Bromopropyl)-1,2,4-triazole in Antimicrobial Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(3-Bromopropyl)-1,2,4-triazole as a key building block in the synthesis of novel antimicrobial agents. The document details synthetic methodologies, presents antimicrobial activity data, and elucidates the proposed mechanisms of action.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This compound serves as a versatile precursor, enabling the introduction of the triazole moiety into various molecular scaffolds, thereby facilitating the generation of diverse compound libraries for antimicrobial screening. The propyl linker offers conformational flexibility, which can be advantageous for optimizing interactions with biological targets.

Synthesis of Antimicrobial Compounds

A primary application of this compound is in the synthesis of N-substituted triazole derivatives. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and phenols. This allows for the straightforward attachment of the 1,2,4-triazole-propyl moiety to other pharmacologically active cores.

A particularly promising avenue of research involves the synthesis of nitrofuran-containing triazolium salts. Nitrofurans are a class of synthetic antibiotics known for their broad-spectrum activity. The conjugation of a nitrofuran moiety with a triazole ring can lead to hybrid compounds with enhanced antimicrobial properties and potentially novel mechanisms of action.

Experimental Protocol: Synthesis of 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide

This protocol describes a two-step synthesis of a potent antimicrobial agent starting from 4-amino-1,2,4-triazole and 1-bromopropane, which is analogous to using this compound to alkylate an amino-triazole derivative.

Step 1: Synthesis of 1-propyl-4-amino-1,2,4-triazolium bromide

  • In a round-bottom flask, dissolve 4-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add 1-bromopropane (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent (e.g., diethyl ether) to obtain the crude product.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 1-propyl-4-amino-1,2,4-triazolium bromide.

Step 2: Synthesis of 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide

  • Suspend 1-propyl-4-amino-1,2,4-triazolium bromide (1.0 eq) in ethanol.

  • Add 5-nitrofuran-2-carbaldehyde (1.0 eq) to the suspension.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values for a series of nitrofuran-triazole congeners, highlighting their potent antimicrobial effects.

CompoundStaphylococcus aureus MTCC 96Bacillus subtilis MTCC 121Escherichia coli MTCC 739Pseudomonas aeruginosa MTCC 2453
9f 1.93.9>100>100
9g 1.93.9>100>100
9l 1.93.9>100>100
9m 1.93.9>100>100
Ciprofloxacin 3.91.90.90.9
CompoundCandida albicans MTCC 3017Candida parapsilosis ATCC 22019Aspergillus niger MTCC 404
9f 3.97.815.6
9g 7.815.631.2
9l 7.815.631.2
9m 7.815.631.2
Miconazole 7.87.815.6

Mechanism of Action

The antimicrobial mechanism of compounds derived from this compound can be multifaceted, often depending on the nature of the appended functionalities.

Antibacterial Mechanism of Nitrofuran-Triazole Conjugates

The antibacterial action of nitrofuran-containing triazoles is believed to be initiated by the reduction of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that can non-specifically attack various cellular macromolecules, including ribosomal proteins, leading to the inhibition of protein synthesis, and interference with the citric acid cycle, as well as DNA and RNA synthesis.[1] This multi-targeted approach is thought to contribute to the low incidence of bacterial resistance to nitrofurans.

antibacterial_mechanism cluster_cell Nitrofuran-Triazole Nitrofuran-Triazole Nitroreductases Nitroreductases Nitrofuran-Triazole->Nitroreductases Enters Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive_Intermediates Nitroreductases->Reactive_Intermediates Reduction Ribosomal_Proteins Ribosomal_Proteins Reactive_Intermediates->Ribosomal_Proteins Attacks Other_Targets DNA, RNA, Citric Acid Cycle Enzymes Reactive_Intermediates->Other_Targets Attacks Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synthesis_Inhibition Cell_Death Cell_Death Protein_Synthesis_Inhibition->Cell_Death Other_Targets->Cell_Death

Caption: Proposed antibacterial mechanism of nitrofuran-triazole conjugates.

Antifungal Mechanism of Triazole Derivatives

The antifungal activity of many triazole derivatives is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]

antifungal_mechanism cluster_fungal_cell Triazole_Derivative Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Derivative->CYP51 Inhibits Fungal_Cell Fungal Cell Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Membrane_Disruption Disruption of Cell Membrane CYP51->Membrane_Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol->Ergosterol_Biosynthesis Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Proposed antifungal mechanism of triazole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of antimicrobial compounds derived from this compound.

experimental_workflow Start Reagent_Selection Select Nucleophile (e.g., 4-amino-1,2,4-triazole, thiol, phenol) Start->Reagent_Selection Synthesis Nucleophilic Substitution with this compound Reagent_Selection->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial_Screening In vitro Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Data_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for antimicrobial drug discovery.

References

Application Notes and Protocols for N-alkylation with 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a vast array of biologically active molecules. The introduction of an N-alkylated triazole moiety, in particular, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The 1,2,4-triazole ring is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents. 1-(3-Bromopropyl)-1,2,4-triazole is a versatile reagent that allows for the incorporation of a propyl-linked 1,2,4-triazole group onto various nucleophilic substrates, including primary and secondary amines, indoles, and sulfonamides. The resulting N-alkylated products are of significant interest for the development of novel therapeutics.

The primary mechanism of action for many triazole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[5] This targeted action provides a degree of selectivity for fungal cells over mammalian cells, which contain cholesterol in their membranes instead of ergosterol.

These application notes provide detailed protocols for the N-alkylation of representative primary amines, indoles, and sulfonamides using this compound.

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: N-alkylation of a Primary Aromatic Amine (Aniline)

This protocol describes a general procedure for the N-alkylation of aniline with this compound.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 1.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Add this compound (1.2 mmol, 1.2 eq.).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(3-(1H-1,2,4-triazol-1-yl)propyl)aniline.

  • Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: N-alkylation of Indole

This protocol provides a general method for the N-alkylation of indole with this compound.

Materials:

  • Indole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.2 mmol, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 mmol, 1.1 eq.) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(3-(1H-1,2,4-triazol-1-yl)propyl)-1H-indole.

  • Characterize the product using spectroscopic methods.

Protocol 3: N-alkylation of a Sulfonamide (p-Toluenesulfonamide)

This protocol outlines a general procedure for the N-alkylation of p-toluenesulfonamide.

Materials:

  • p-Toluenesulfonamide

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine p-toluenesulfonamide (1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and anhydrous acetonitrile (10 mL).

  • Add this compound (1.2 mmol, 1.2 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the resulting crude product by silica gel column chromatography to obtain N-(3-(1H-1,2,4-triazol-1-yl)propyl)-4-methylbenzenesulfonamide.

  • Confirm the structure of the final product by analytical techniques.

Data Presentation

The following tables summarize typical reaction parameters for the N-alkylation with this compound. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.

Table 1: N-alkylation of Aniline

EntrySubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF8018~75

Table 2: N-alkylation of Indole

EntrySubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1IndoleNaHDMFRT16~80

Table 3: N-alkylation of p-Toluenesulfonamide

EntrySubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1p-ToluenesulfonamideK₂CO₃CH₃CNReflux20~70

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation procedure described in the protocols.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Substrate, Base, and Solvent add_alkylating Add 1-(3-Bromopropyl) -1,2,4-triazole reagents->add_alkylating heating Heat and Stir (Monitor by TLC) add_alkylating->heating quench Quench and Extract heating->quench dry Dry and Concentrate quench->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for N-alkylation.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

This diagram illustrates the mechanism of action of azole antifungals, which is relevant to the N-alkylated triazole products.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) disruption Disruption of Fungal Cell Membrane lanosterol->disruption Depletion of Ergosterol triazole N-alkylated 1,2,4-Triazole inhibition Inhibition triazole->inhibition inhibition->lanosterol Azole Target

Caption: Inhibition of Ergosterol Biosynthesis by Azoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Bromopropyl)-1,2,4-triazole.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low product yield is a common issue in the N-alkylation of 1,2,4-triazole. Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion.
- Increase Temperature: Gradually increase the reaction temperature. Note that excessive heat can lead to degradation. A common temperature range is 80-120°C.
Suboptimal Base - Base Strength: 1,2,4-triazole has a pKa of 10.26[1]. A sufficiently strong base is required for deprotonation. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3)[2].
- Base Amount: Use at least a stoichiometric amount of base relative to the 1,2,4-triazole. An excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
Poor Solvent Choice - Solvent Polarity: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally effective for this type of reaction as they can dissolve the triazole salt and promote the SN2 reaction.
Formation of Side Products - Isomer Formation: The alkylation of 1,2,4-triazole can lead to a mixture of N1 and N4 substituted isomers. The ratio of these isomers can be influenced by the reaction conditions.[2]
- Dialkylation: If an excess of 1,3-dibromopropane is used, dialkylation of the triazole can occur. Use a slight excess of the 1,2,4-triazole to minimize this.
- Elimination Reactions: 1,3-dibromopropane can undergo elimination reactions, especially at higher temperatures and in the presence of a strong, sterically hindered base.
Problem 2: Difficulty in Product Purification

Separating the desired this compound from starting materials, isomers, and other byproducts can be challenging.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Isomers - Column Chromatography: Isomers of N-alkylated triazoles can often be separated by silica gel column chromatography. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.
Unreacted Starting Materials - Aqueous Workup: An aqueous workup can help remove unreacted 1,2,4-triazole and inorganic salts. The organic layer can then be washed with water and brine before drying and concentration.
Oily Product - Crystallization: If the product is an oil, attempt crystallization from a suitable solvent system. This can be a single solvent or a mixture of solvents.
- Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation may be an option.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the N-alkylation of 1,2,4-triazole?

The alkylation of 1,2,4-triazole with alkyl halides typically yields a mixture of the N1 and N4 isomers, with the N1-isomer being the major product.[2] The ratio can be influenced by factors such as the solvent, base, and the nature of the alkylating agent. Some reports indicate that using DBU as a base in THF can lead to a regioselectivity of approximately 90:10 in favor of the N1 isomer.[2]

Q2: What are some common side reactions to be aware of?

Besides the formation of the N4-isomer, other potential side reactions include:

  • Dialkylation: Reaction of the product with another molecule of 1,3-dibromopropane.

  • Elimination: Dehydrobromination of 1,3-dibromopropane to form allyl bromide.

  • Hydrolysis: If water is present, 1,3-dibromopropane can be hydrolyzed to 3-bromo-1-propanol.

Q3: Can a phase-transfer catalyst be used to improve the yield?

Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using an inorganic base like potassium carbonate in a less polar solvent. The PTC helps to transfer the triazole anion into the organic phase, facilitating the reaction with the alkyl halide.[2]

Q4: What are the typical reaction conditions for this synthesis?

A general procedure involves reacting 1,2,4-triazole with 1,3-dibromopropane in an aprotic polar solvent such as DMF or acetonitrile, in the presence of a base like potassium carbonate or sodium hydride, at a temperature ranging from room temperature to 120°C. The reaction is typically stirred for several hours to overnight.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization for specific laboratory conditions.

Materials:

  • 1,2,4-Triazole

  • 1,3-Dibromopropane

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1,2,4-Triazole + K2CO3 in DMF B Add 1,3-Dibromopropane A->B C Heat to 80°C B->C D Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products? Start->SideProducts IncreaseTime Increase Time/Temp IncompleteReaction->IncreaseTime ChangeBase Change Base/Solvent IncompleteReaction->ChangeBase OptimizeStoichiometry Optimize Stoichiometry SideProducts->OptimizeStoichiometry Purification Improve Purification SideProducts->Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Bromopropyl)-1,2,4-triazole. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities stem from the N-alkylation of the 1,2,4-triazole ring with 1,3-dibromopropane. The main impurities to consider are:

  • Regioisomers: The alkylation can occur at different nitrogen atoms of the triazole ring, leading to the formation of this compound (the desired product) and 4-(3-Bromopropyl)-1,2,4-triazole. The 1-substituted isomer is generally the major product.

  • Disubstituted products: A second molecule of 1,2,4-triazole can react with the initial product, leading to a bis-triazole species.

  • Unreacted starting materials: Residual 1,2,4-triazole and 1,3-dibromopropane may remain in the crude product.

  • Cyclized byproducts: Intramolecular cyclization can potentially occur, although this is less commonly reported for this specific synthesis.

Q2: What are the recommended purification techniques for this compound?

A2: The most effective and commonly employed purification techniques are:

  • Flash Column Chromatography: This is the preferred method for separating the desired 1-substituted isomer from the 4-substituted isomer and other impurities. Silica gel is the standard stationary phase.

  • Recrystallization: This can be an effective method for removing minor impurities, especially after an initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.

  • Liquid-Liquid Extraction: This is typically used during the work-up of the reaction mixture to remove inorganic salts and highly polar or non-polar impurities before further purification.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of different components in the mixture. Staining with iodine or potassium permanganate can help visualize the spots if they are not UV-active. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of regioisomers (1- and 4-substituted triazoles).

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for resolving the isomers.

  • Solution 1: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] Gradually increasing the polarity of the eluent (gradient elution) is often more effective than using a single solvent mixture (isocratic elution). For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate can provide good separation.

  • Possible Cause 2: Column overloading. Applying too much crude material to the column can lead to broad peaks and poor resolution.

  • Solution 2: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w) for difficult separations.[2]

  • Possible Cause 3: Improper column packing. Voids or channels in the silica gel bed will lead to uneven solvent flow and poor separation.

  • Solution 3: Ensure the silica gel is packed uniformly as a slurry in the initial, least polar eluent. The "wet" or slurry packing method is generally preferred to dry packing to avoid air bubbles and cracks.[3]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the solvent system. For very polar compounds, a small amount of methanol (e.g., 1-5%) can be added to the eluent (e.g., dichloromethane/methanol).[4] Be cautious, as too much methanol can dissolve the silica gel.[1]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, or the cooling rate is too fast.

  • Solution 1: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.

  • Possible Cause 2: The chosen solvent is not ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solution 2: Experiment with different solvent systems. A two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[2] Common solvent mixtures for triazole derivatives include n-hexane/ethyl acetate and n-hexane/acetone.[5]

Issue 2: Low recovery of the purified product.

  • Possible Cause 1: The compound has significant solubility in the cold solvent.

  • Solution 1: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved. Use a minimal amount of cold solvent to wash the crystals during filtration.

  • Possible Cause 2: Too much solvent was used for recrystallization.

  • Solution 2: Use only the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, if the volume is too large, you can carefully evaporate some of the solvent before cooling.

Data Presentation

The following table summarizes typical solvent systems used for the purification of triazole derivatives, which can be adapted for this compound.

Purification TechniqueStationary/Solvent SystemTypical Application
Flash Column Chromatography Silica GelSeparation of regioisomers and other impurities.[2][4]
Hexane/Ethyl Acetate (gradient)A standard system for compounds of moderate polarity.[4]
Dichloromethane/Methanol (gradient)Suitable for more polar compounds.[4]
Recrystallization EthanolA single-solvent system for compounds with good temperature-dependent solubility.
n-Hexane/AcetoneA two-solvent system effective for many organic compounds.[5]
n-Hexane/Ethyl AcetateAnother common two-solvent system.[5]
Dichloromethane/Diethyl EtherCan be effective for inducing crystallization.[5]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and show good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds that are not very soluble in the eluent, a "dry loading" method can be used where the crude product is pre-adsorbed onto a small amount of silica gel.[2]

  • Elution: Begin eluting with the least polar solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Logical Workflow for Purification

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound (Mixture of isomers and impurities) Column_Chromatography Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Primary Purification Purity_Check1 TLC/HPLC Analysis Column_Chromatography->Purity_Check1 Assess Purity Recrystallization Recrystallization (e.g., Ethanol or Hexane/EtOAc) Purity_Check1->Recrystallization If further purification is needed Pure_Product Pure this compound Purity_Check1->Pure_Product If pure Purity_Check2 TLC/HPLC Analysis Recrystallization->Purity_Check2 Assess Final Purity Purity_Check2->Pure_Product Final Product Isomer_Separation_Troubleshooting Start Poor Isomer Separation in Flash Chromatography Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Loading Is the column overloaded? Check_Solvent->Check_Loading Yes Optimize_Solvent Optimize eluent polarity. Try a shallow gradient. Check_Solvent->Optimize_Solvent No Check_Packing Is the column packed correctly? Check_Loading->Check_Packing No Reduce_Load Reduce sample load. Increase silica-to-sample ratio. Check_Loading->Reduce_Load Yes Repack_Column Repack column using a slurry method. Check_Packing->Repack_Column No Success Successful Separation Check_Packing->Success Yes Optimize_Solvent->Check_Loading Reduce_Load->Check_Packing Repack_Column->Success

References

common side reactions in the synthesis of N-alkylated triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of triazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Side Reactions

Issue 1: Poor Regioselectivity - Mixture of N-Alkyl Isomers

A frequent challenge in the N-alkylation of triazoles is the formation of a mixture of regioisomers (e.g., N1 vs. N2 substituted products).[1][2][3][4] The regioselectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions.[2][3] Generally, the N2-alkylated 1,2,3-triazole is thermodynamically more stable, while the N1-alkylation may occur faster kinetically.[2] For 1,2,4-triazoles, N1 and N2 are the common sites for alkylation.[1][3][4]

Troubleshooting Steps:

  • Modify the Solvent: The polarity of the solvent can significantly impact the ratio of N-alkylated isomers.[5] Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO, acetonitrile) to non-polar (e.g., THF, toluene). For instance, in certain cases, DMF has been shown to favor N2-alkylation of 4-bromo-NH-1,2,3-triazoles.[5]

  • Vary the Base: The choice of base can influence the deprotonation of the triazole ring and thereby affect the nucleophilicity of the different nitrogen atoms. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6] The strength and steric bulk of the base can alter the isomeric ratio.

  • Alter the Alkylating Agent: The nature of the electrophile (alkylating agent) plays a crucial role. Sterically hindered alkylating agents may preferentially react at the less sterically hindered nitrogen atom.[3] The reactivity of the leaving group (e.g., I > Br > Cl) will also affect the reaction rate and potentially the selectivity.

  • Introduce Directing Groups: The presence of substituents on the triazole ring can direct the alkylation to a specific nitrogen. For example, 4,5-disubstituted 1,2,3-triazoles tend to favor N2 alkylation due to steric hindrance at N1 and N3.[2] Similarly, introducing a bromine atom at the 4-position of an NH-1,2,3-triazole can effectively direct alkylation to the N2 position.[5]

  • Temperature Control: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lowering the temperature may favor the kinetically preferred isomer, while higher temperatures can lead to the thermodynamically more stable product.[5]

Logical Flow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of Isomers) solvent Step 1: Modify Solvent (e.g., DMF, THF, MeCN) start->solvent base Step 2: Vary Base (e.g., K2CO3, DBU, NaH) solvent->base If no improvement end Resolution: Improved Regioselectivity solvent->end If successful alkylating_agent Step 3: Alter Alkylating Agent (Steric/Electronic Effects) base->alkylating_agent If no improvement base->end If successful directing_groups Step 4: Introduce Directing Groups (e.g., Br at C4) alkylating_agent->directing_groups If no improvement alkylating_agent->end If successful temperature Step 5: Adjust Temperature (Kinetic vs. Thermodynamic Control) directing_groups->temperature If no improvement directing_groups->end If successful temperature->end If successful no_improvement No Improvement temperature->no_improvement If still poor

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: S-Alkylation in Triazole-3-thiones

For triazole substrates containing a thione group, alkylation can occur on the sulfur atom in addition to the nitrogen atoms.[7][8][9] S-alkylation is often favored under neutral or mildly alkaline conditions.[7][8][9]

Troubleshooting Steps:

  • pH Control: The reaction medium's pH is a critical factor. S-alkylation is often selective under neutral conditions, while alkaline conditions may favor N-alkylation, although mixtures can still occur.[7][8]

  • Protecting Groups: Consider protecting the sulfur atom before N-alkylation if S-alkylation is the predominant and undesired side reaction.

Issue 3: Formation of Bis(triazolyl)alkanes

When using dihaloalkanes as alkylating agents, a common side reaction is the formation of bis(triazolyl)alkane isomers, where two triazole moieties react with the same alkylating agent.[1][3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the dihaloalkane to favor mono-alkylation.

  • Slow Addition: Add the dihaloalkane slowly to the reaction mixture to maintain a low concentration, thereby reducing the probability of a second substitution on the same molecule.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of N1 to N2 isomers in the alkylation of 1,2,3-triazoles?

A1: The ratio is highly dependent on the specific substrates and reaction conditions. For example, the reaction of 4-phenyl-1,2,3-triazole with ethyl chloroacetate using triethylamine as a base in DMF showed a 5:1 selectivity in favor of the N2-regioisomer.[2] However, this can vary significantly.

Q2: How can I reliably determine the structure of the resulting N-alkylated isomers?

A2: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (¹H, ¹³C, HMBC, HSQC) are powerful tools for structure elucidation.[1][3][4] In many cases, single-crystal X-ray diffraction provides definitive structural confirmation.[1][3][4] Comparing experimental NMR data with DFT-calculated chemical shifts can also aid in assigning the correct isomer.[7][8][9]

Q3: Are there any "green" considerations for N-alkylation reactions?

A3: Yes. Whenever possible, avoid using dipolar aprotic solvents like DMF, NMP, and DMAC, which have environmental and health concerns. Consider alternative, greener solvents. Also, when using alkyl halides, choose the least reactive leaving group that still provides the desired reactivity and use it as early in the synthesis as possible to minimize the impact of potentially genotoxic impurities.[10]

Q4: Can I use Mitsunobu reactions for N-alkylation of triazoles?

A4: While the Mitsunobu reaction is a common method for N-alkylation, it comes with challenges, particularly on a larger scale. The reaction uses azodicarboxylates, which can be toxic and pose safety hazards, and the byproducts like triphenylphosphine oxide can be difficult to remove.[10] Greener alternatives often involve converting the alcohol to a halide or sulfonate before alkylation.[10]

Quantitative Data Summary

The regioselectivity of triazole alkylation is highly sensitive to the reaction conditions. Below is a summary of reported isomer ratios under different conditions.

Triazole SubstrateAlkylating AgentBaseSolventIsomer Ratio (N1:N2)Reference
4-Phenyl-1,2,3-triazoleEthyl chloroacetateTriethylamineDMF1:5[2]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateK₂CO₃THF70:30 (N2 favored)[5]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateK₂CO₃Acetonitrile80:20 (N2 favored)[5]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateK₂CO₃DMF86:14 (N2 favored)[5]
Unsubstituted 1,2,4-triazoleAlkyl halidesDBUTHF~90:10 (N1:N4)[6]

Experimental Protocols

General Procedure for N-Alkylation of a 4-Bromo-NH-1,2,3-Triazole[5]
  • Preparation: To a solution of the 4-bromo-NH-1,2,3-triazole in DMF, add potassium carbonate (K₂CO₃) as the base.

  • Reaction: Cool the mixture to the appropriate temperature (e.g., room temperature for less reactive alkyl bromides, or -10 to 0 °C for more reactive ones).

  • Addition of Alkylating Agent: Add the alkyl bromide dropwise to the cooled reaction mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

General Workflow for N-Alkylation and Product Analysis

G cluster_reaction Reaction Setup cluster_analysis Analysis & Purification cluster_products Products A 1. Dissolve Triazole in Solvent B 2. Add Base (e.g., K2CO3) A->B C 3. Add Alkylating Agent B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Column Chromatography E->F G 7. Isomer Characterization (NMR, X-ray) F->G H Desired N-Alkyl Isomer F->H I Other Isomer(s) F->I

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for the substitution of bromine in 1-(3-Bromopropyl)-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for substituting the bromine in this compound?

A1: The substitution of the bromine atom on the propyl chain of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack on the carbon atom bonded to the bromine by a nucleophile, leading to the displacement of the bromide ion and the formation of a new bond with the nucleophile.

Q2: What types of nucleophiles can be used to displace the bromine?

A2: A wide variety of nucleophiles can be employed, including but not limited to:

  • Nitrogen nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine), azides.

  • Sulfur nucleophiles: Thiols and thiophenols.

  • Oxygen nucleophiles: Alkoxides and phenoxides.

  • Carbon nucleophiles: Cyanide.

Q3: What are the key factors to consider when optimizing this reaction?

A3: The success of the substitution reaction depends on several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can accelerate SN2 reactions.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., thiols, some amines) or to act as a scavenger for the HBr generated.

  • Temperature: Increasing the temperature can increase the reaction rate, but may also lead to side reactions.

  • Concentration: The concentration of both the substrate and the nucleophile can influence the reaction rate.

Q4: Are there any common side reactions to be aware of?

A4: Yes, potential side reactions include:

  • Quaternization of the triazole ring: The alkylating agent, this compound, can potentially react with one of the nitrogen atoms on the triazole ring of another molecule, leading to the formation of a quaternary ammonium salt. This is more likely at higher temperatures.

  • Elimination (E2) reaction: Although less likely with a primary bromide, the use of a sterically hindered, strong base could promote an elimination reaction to form an alkene.

  • Reaction with the solvent: Some solvents, particularly nucleophilic ones, might compete with the desired nucleophile.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Poor nucleophile strength.2. Inappropriate solvent.3. Insufficient reaction time or temperature.4. Deactivation of the nucleophile.1. Use a stronger nucleophile or increase its concentration.2. Switch to a polar aprotic solvent like DMF or DMSO.3. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.4. If using a nucleophile that requires deprotonation (e.g., a thiol), ensure a suitable base is used in stoichiometric amounts.
Formation of multiple products 1. Side reactions such as quaternization of the triazole ring.2. The nucleophile is reacting at multiple sites (if applicable).3. Impure starting materials.1. Lower the reaction temperature. Consider using a less reactive solvent.2. Use a protecting group strategy if the nucleophile has multiple reactive sites.3. Purify the starting materials before the reaction.
Reaction is very slow 1. Low reaction temperature.2. Steric hindrance.3. Poor leaving group (not applicable for bromide, which is a good leaving group).1. Gradually increase the reaction temperature while monitoring for side products.2. While the substrate is a primary bromide, a bulky nucleophile might slow the reaction. Consider a less hindered nucleophile if possible.
Difficulty in product isolation 1. Product is highly soluble in the reaction solvent.2. Formation of emulsions during workup.1. After the reaction, remove the solvent under reduced pressure and perform an extraction with a suitable solvent system.2. Add brine during the aqueous workup to break emulsions.

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF (0.1-0.5 M), add piperidine (1.2 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

General Procedure for Nucleophilic Substitution with a Thiol (e.g., Thiophenol)
  • To a solution of thiophenol (1.1 eq.) in DMF (0.2-1.0 M), add a base such as sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.) at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃Acetonitrile806~85
MorpholineK₂CO₃DMF608~90
Sodium Azide-DMF/H₂O1004~95
ThiophenolNaHTHF2512~80
Sodium Cyanide-DMSO905~75

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the substitution reaction.

G cluster_start cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment cluster_troubleshooting Troubleshooting cluster_end start Start: Plan Reaction setup Substrate + Nucleophile + Base (if needed) + Solvent start->setup conditions Set Temperature & Reaction Time setup->conditions tlc Monitor by TLC conditions->tlc analysis Analyze Crude Product (NMR, LC-MS) tlc->analysis Reaction Complete yield_check High Yield & Purity? analysis->yield_check low_yield Low Yield/ No Reaction yield_check->low_yield No, Low Yield side_products Side Products yield_check->side_products No, Impure end_success Success: Final Protocol yield_check->end_success Yes optimize_temp Adjust Temperature low_yield->optimize_temp optimize_solvent Change Solvent low_yield->optimize_solvent optimize_base Change Base/ Nucleophile Conc. low_yield->optimize_base side_products->optimize_temp Lower Temp optimize_temp->setup optimize_solvent->setup optimize_base->setup

A logical workflow for optimizing the substitution reaction.

Technical Support Center: Regioselective Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of 1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2,4-triazole derivatives?

A1: The most common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and various catalyst-controlled cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the available starting materials.[1][2][3]

Q2: What is the primary challenge in the synthesis of 1,2,4-triazoles?

A2: The primary challenge is controlling regioselectivity. Depending on the synthetic route and reaction conditions, a mixture of isomers can be formed, which complicates purification and reduces the yield of the desired product.[1][2]

Q3: What is the Dimroth rearrangement and why is it a concern?

A3: The Dimroth rearrangement is a common isomerization reaction in triazole chemistry where endocyclic and exocyclic nitrogen and carbon atoms can switch places, leading to the formation of a thermodynamically more stable isomer.[4] This can be a significant issue when a specific regioisomer is desired, as the rearrangement can lead to a mixture of products or complete conversion to an undesired isomer.[4][5]

Q4: How can I improve the regioselectivity of my 1,2,4-triazole synthesis?

A4: Improving regioselectivity often involves careful selection of catalysts, reaction conditions (temperature, solvent), and starting materials. For instance, in catalyst-controlled reactions, silver(I) and copper(II) catalysts can selectively produce 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively.[6][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Einhorn-Brunner Reaction

Symptoms:

  • Formation of a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.

  • Difficulty in separating the resulting isomers by chromatography.

Possible Causes & Solutions:

CauseSolution
Nature of Acyl Groups: The regioselectivity of the Einhorn-Brunner reaction is influenced by the electronic nature of the acyl groups on the diacylamine starting material.[2]The acyl group derived from the stronger acid will preferentially be at the 3-position of the triazole ring.[2][8] Consider modifying your diacylamine to favor the formation of the desired isomer.
Reaction Temperature: Higher temperatures can sometimes lead to reduced selectivity.Optimize the reaction temperature. Start with lower temperatures and gradually increase to find the optimal balance between reaction rate and selectivity.
Acid Catalyst: The type and concentration of the acid catalyst can affect the reaction pathway.Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and vary their concentrations to see the impact on regioselectivity.
Issue 2: Low Yields in the Pellizzari Reaction

Symptoms:

  • The overall yield of the 1,2,4-triazole product is low.

  • Significant amounts of starting materials remain unreacted.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperatures and Long Reaction Times: The Pellizzari reaction often requires harsh conditions, which can lead to decomposition of starting materials or products.[1]The use of microwave irradiation can significantly shorten the reaction time and improve the yield.[1][9]
Poor Nucleophilicity of Hydrazide: The initial attack of the hydrazide on the amide is a key step.Ensure the hydrazide is of high purity. The use of more nucleophilic hydrazide derivatives can sometimes improve the reaction rate.
Inefficient Dehydration: The reaction involves the elimination of two water molecules. Inefficient removal of water can hinder the reaction progress.Use a Dean-Stark apparatus to remove water as it is formed, or add a dehydrating agent to the reaction mixture.
Issue 3: Unwanted Isomerization due to Dimroth Rearrangement

Symptoms:

  • The desired 1,2,4-triazole isomer is formed initially but then converts to a different isomer over time or during workup.

  • A mixture of isomers is observed, with the ratio changing as the reaction progresses.

Possible Causes & Solutions:

CauseSolution
Acidic or Basic Conditions: The Dimroth rearrangement is often catalyzed by acids or bases.[4]Neutralize the reaction mixture as soon as the desired product is formed. Avoid prolonged exposure to acidic or basic conditions during workup and purification.
Elevated Temperatures: Higher temperatures can promote the rearrangement.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Solvent Effects: The polarity of the solvent can influence the rate of the rearrangement.Experiment with different solvents to find one that disfavors the rearrangement. For example, the rearrangement of a phenyl-substituted triazole is reported to occur in boiling pyridine.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines

This one-pot, two-step procedure provides high regioselectivity for 1,3,5-trisubstituted 1,2,4-triazoles.[10][11]

Step 1: Acylamidine Formation

  • To a solution of the carboxylic acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the primary amidine hydrochloride (1.0 equiv) and stir for 1-2 hours at room temperature.

Step 2: Cyclization

  • To the reaction mixture containing the in-situ generated acylamidine, add the monosubstituted hydrazine (1.2 equiv) and acetic acid (2.0 equiv).

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles

This method utilizes different metal catalysts to selectively synthesize either the 1,3- or 1,5-disubstituted isomer from isocyanides and aryldiazonium salts.[6][7]

For 1,3-Disubstituted 1,2,4-Triazoles (Ag(I) Catalysis):

  • To a solution of the isocyanide (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add AgOAc (10 mol%).

  • Add a solution of the aryldiazonium salt (1.2 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

For 1,5-Disubstituted 1,2,4-Triazoles (Cu(II) Catalysis):

  • Follow the same procedure as for the 1,3-disubstituted isomer, but use Cu(OAc)₂ (10 mol%) as the catalyst instead of AgOAc.

Data Presentation

Table 1: Comparison of Yields for 1,3- vs. 1,5-Disubstituted 1,2,4-Triazoles with Different Catalysts

CatalystIsomer FormedTypical Yield Range (%)
AgOAc1,3-disubstituted75-90
Cu(OAc)₂1,5-disubstituted70-85

Yields are approximate and can vary depending on the specific substrates and reaction conditions.[6][7]

Visualizations

Einhorn_Brunner_Troubleshooting start Start: Poor Regioselectivity in Einhorn-Brunner Reaction cause1 Cause: Incorrect Acyl Group Electronic Nature start->cause1 cause2 Cause: Suboptimal Reaction Temperature start->cause2 cause3 Cause: Inappropriate Acid Catalyst start->cause3 solution1 Solution: Modify Diacylamine (Stronger acid derivative at desired 3-position) cause1->solution1 end End: Improved Regioselectivity solution1->end solution2 Solution: Optimize Temperature (Start low, then increase) cause2->solution2 solution2->end solution3 Solution: Screen Different Acid Catalysts & Concentrations cause3->solution3 solution3->end

Caption: Troubleshooting workflow for poor regioselectivity in the Einhorn-Brunner reaction.

Catalyst_Control_Regioselectivity start Starting Materials: Isocyanide + Aryldiazonium Salt catalyst_choice Catalyst Selection start->catalyst_choice ag_catalyst Ag(I) Catalyst (e.g., AgOAc) catalyst_choice->ag_catalyst  For 1,3-isomer cu_catalyst Cu(II) Catalyst (e.g., Cu(OAc)2) catalyst_choice->cu_catalyst For 1,5-isomer   product13 Product: 1,3-Disubstituted 1,2,4-Triazole ag_catalyst->product13 product15 Product: 1,5-Disubstituted 1,2,4-Triazole cu_catalyst->product15

Caption: Catalyst control of regioselectivity in the synthesis of disubstituted 1,2,4-triazoles.

Dimroth_Rearrangement_Mitigation start Problem: Unwanted Dimroth Rearrangement check_ph Check pH start->check_ph check_temp Check Temperature start->check_temp check_solvent Check Solvent start->check_solvent neutralize Action: Neutralize Immediately After Reaction check_ph->neutralize If acidic/basic lower_temp Action: Run at Lower Temperature check_temp->lower_temp If elevated change_solvent Action: Screen Solvents to Minimize Rearrangement check_solvent->change_solvent If promoting rearrangement goal Goal: Preserve Desired Regioisomer neutralize->goal lower_temp->goal change_solvent->goal

Caption: Decision-making process for mitigating the Dimroth rearrangement.

References

Technical Support Center: Stability and Degradation of Bromopropyl-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromopropyl-triazole compounds. The information addresses common stability issues and degradation pathways encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for bromopropyl-triazole compounds?

A1: The primary stability concerns for bromopropyl-triazoles stem from two main structural features: the triazole ring and the bromopropyl side chain. The triazole ring itself is generally stable under thermal and acidic conditions.[1] However, the bromopropyl group introduces susceptibility to nucleophilic substitution and elimination reactions. Therefore, the most common stability issues involve the hydrolysis of the carbon-bromine bond, particularly under basic conditions, leading to the formation of hydroxypropyl-triazoles or other substitution products.[2] Photodegradation and thermal degradation, leading to the cleavage of the C-Br bond, are also potential concerns.

Q2: What are the expected degradation pathways for a bromopropyl-triazole?

A2: The expected degradation pathways for bromopropyl-triazoles primarily involve the bromopropyl moiety. Key pathways include:

  • Hydrolysis: This is a major degradation pathway where the bromine atom is replaced by a hydroxyl group from water or a hydroxide ion. This reaction can proceed via either an SN1 or SN2 mechanism, depending on the structure of the triazole and the reaction conditions.[3][4][5] Under basic conditions, the SN2 pathway is often favored for primary bromides.[2]

  • Nucleophilic Substitution: Other nucleophiles present in the reaction mixture or formulation can displace the bromide ion. Common nucleophiles include alcohols, amines, and thiols.[6][7]

  • Elimination: Under basic conditions, elimination of HBr can occur, leading to the formation of an allyl-triazole derivative. This is more likely if the triazole ring is attached to a secondary or tertiary carbon of the propyl chain.

  • Photodegradation: Exposure to UV light can induce cleavage of the C-Br bond, generating radical intermediates that can lead to a variety of degradation products.[8][9]

  • Oxidative Degradation: While the triazole ring can be susceptible to oxidation under certain conditions, the bromopropyl chain is less likely to be the primary site of oxidative attack unless other susceptible functional groups are present in the molecule.[10]

  • Thermal Degradation: At elevated temperatures, organobromine compounds can decompose, often leading to the formation of hydrogen bromide and other degradation products.[10][11][12]

Q3: What are the likely degradation products I should be looking for?

A3: Based on the degradation pathways, the most common degradation products to monitor include:

  • Hydroxypropyl-triazole: Formed via hydrolysis of the C-Br bond.

  • Alkoxypropyl-triazole: Formed if an alcohol is present as a solvent or nucleophile.

  • Aminopropyl-triazole: Formed in the presence of amine nucleophiles.

  • Allyl-triazole: Resulting from the elimination of HBr.

  • Debrominated propyl-triazole: Can be formed through reductive debromination under certain conditions.

It is crucial to use analytical techniques such as HPLC-MS/MS to identify and characterize these potential degradation products.

Q4: How can I minimize the degradation of my bromopropyl-triazole compound during storage and experiments?

A4: To minimize degradation, consider the following precautions:

  • pH Control: Avoid highly basic conditions to minimize hydrolysis and elimination reactions. Buffer your solutions to a neutral or slightly acidic pH if the compound's stability allows.

  • Solvent Selection: Be mindful of nucleophilic solvents (e.g., methanol, ethanol) that can participate in substitution reactions. If possible, use non-nucleophilic solvents.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store compounds at recommended low temperatures and avoid prolonged exposure to high temperatures during experiments.

  • Inert Atmosphere: For compounds sensitive to oxidation, handling and storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound in aqueous solution, especially at basic pH. Hydrolysis of the bromopropyl group.- Adjust the pH to a neutral or slightly acidic range. - Analyze for the corresponding hydroxypropyl-triazole degradation product to confirm the pathway. - If possible, conduct the experiment at a lower temperature.
Formation of an unexpected peak with a higher molecular weight in the presence of an alcohol solvent. Nucleophilic substitution by the alcohol solvent.- Switch to a non-nucleophilic solvent (e.g., acetonitrile, THF). - Confirm the identity of the new peak by MS to see if it corresponds to the addition of the alkoxy group.
Inconsistent results or appearance of multiple degradation products upon repeated experiments. Photodegradation due to inconsistent light exposure.- Ensure all samples and standards are consistently protected from light using amber vials or by working in a dark environment. - Perform a photostability study to assess the compound's sensitivity to light.
Loss of compound and observation of gaseous products or a change in pH during heating. Thermal degradation leading to the formation of HBr.- Reduce the temperature of the experiment. - If high temperatures are necessary, consider if the reaction can be performed in a buffered system to neutralize any acid formed.
Broad or tailing peaks in HPLC analysis. Interaction of the basic triazole ring with residual silanols on the HPLC column.- Use a mobile phase with a suitable buffer (e.g., phosphate or acetate) to control the pH. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Use a modern, end-capped HPLC column designed for basic compounds.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[13][14][15][16][17]

1. Acidic Hydrolysis:

  • Procedure: Dissolve the bromopropyl-triazole in a solution of 0.1 M HCl. Incubate at 60°C for up to 72 hours.

  • Sampling: Withdraw aliquots at 0, 2, 8, 24, 48, and 72 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Analysis: Analyze by HPLC-UV/MS to monitor the degradation of the parent compound and the formation of degradation products.

2. Basic Hydrolysis:

  • Procedure: Dissolve the bromopropyl-triazole in a solution of 0.1 M NaOH. Incubate at room temperature (25°C) due to the higher reactivity of alkyl bromides under basic conditions.[2]

  • Sampling: Withdraw aliquots at shorter time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze by HPLC-UV/MS.

3. Oxidative Degradation:

  • Procedure: Dissolve the bromopropyl-triazole in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for up to 72 hours.

  • Sampling: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.

  • Analysis: Analyze by HPLC-UV/MS.

4. Thermal Degradation:

  • Procedure: Store the solid compound in a temperature-controlled oven at 70°C.

  • Sampling: Withdraw samples at 1, 3, 7, and 14 days. Dissolve the samples in a suitable solvent for analysis.

  • Analysis: Analyze by HPLC-UV/MS.

5. Photodegradation:

  • Procedure: Expose a solution of the bromopropyl-triazole (in a photostable solvent like acetonitrile or water) and the solid compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[18] Run a dark control in parallel.

  • Exposure: Expose samples to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and dark control samples by HPLC-UV/MS.

HPLC Method for Analysis of Bromopropyl-Triazoles and Their Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized based on the polarity of the specific bromopropyl-triazole and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (determined by the UV spectrum of the parent compound) and Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Hypothetical Bromopropyl-Triazole

Stress Condition % Degradation of Parent Compound Major Degradation Products Identified Proposed Degradation Pathway
0.1 M HCl, 60°C, 72h < 5%None significantStable to acidic hydrolysis
0.1 M NaOH, 25°C, 24h 45%Hydroxypropyl-triazoleHydrolysis (SN2)
3% H₂O₂, 25°C, 72h 10%Minor unidentified polar productsOxidative degradation
Solid, 70°C, 14 days < 2%None significantThermally stable in solid state
ICH Q1B Light Exposure 25%Multiple photoproductsPhotodegradation

Visualizations

degradation_pathway parent Bromopropyl-Triazole hydrolysis_prod Hydroxypropyl-Triazole parent->hydrolysis_prod Hydrolysis (H₂O, OH⁻) elimination_prod Allyl-Triazole parent->elimination_prod Elimination (Base) substitution_prod Nu-Propyl-Triazole (Nu = OR, NR2, SR) parent->substitution_prod Nucleophilic Substitution (Nu⁻) photo_prod Radical Intermediates & Photoproducts parent->photo_prod Photodegradation (UV light) experimental_workflow cluster_stress Forced Degradation acid Acidic Hydrolysis sample_prep Sample Preparation (Dilution, Neutralization) acid->sample_prep base Basic Hydrolysis base->sample_prep oxidation Oxidation oxidation->sample_prep thermal Thermal Stress thermal->sample_prep photo Photostability photo->sample_prep hplc_analysis HPLC-UV/MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Product ID) hplc_analysis->data_analysis troubleshooting_logic action action issue issue start Degradation Observed? issue_aq Aqueous Solution? start->issue_aq Yes no_issue Consider other factors (e.g., oxidation, nucleophiles) start->no_issue No issue_basic Basic pH? issue_aq->issue_basic Yes issue_light Exposed to Light? issue_aq->issue_light No issue_basic->issue_light No action_hydrolysis Suspect Hydrolysis. Adjust pH, lower temp. issue_basic->action_hydrolysis Yes issue_heat High Temperature? issue_light->issue_heat No action_photo Suspect Photodegradation. Protect from light. issue_light->action_photo Yes action_thermal Suspect Thermal Degradation. Lower temperature. issue_heat->action_thermal Yes issue_heat->no_issue No

References

Technical Support Center: 1,2,4-Triazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1,2,4-triazole synthesis.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the transition from laboratory-scale to large-scale production of 1,2,4-triazoles.

1. Low Yield or Incomplete Reaction

  • Question: We are observing a significant drop in yield and incomplete conversion upon scaling up our 1,2,4-triazole synthesis. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can stem from several factors related to mass and heat transfer, as well as reaction kinetics.

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. Ensure the reactor's agitation system is appropriately designed for the vessel's geometry and the reaction mixture's viscosity.

    • Poor Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. If the heat of reaction is not dissipated effectively, the internal temperature can rise, leading to byproduct formation and degradation of reactants or products. Utilize a reactor with a sufficient heat exchange surface area and a reliable temperature control system. A gradual addition of reagents can also help manage the exotherm.

    • Reagent Addition Rate: The rate of reagent addition becomes more critical at scale. A slow, controlled addition of one reactant to another can help maintain the optimal stoichiometric ratio and temperature profile throughout the reaction.

    • Catalyst Deactivation: In catalytic processes, issues like poor mixing can lead to localized high concentrations of reactants or byproducts that may deactivate the catalyst. Ensure the catalyst is dispersed evenly throughout the reaction mixture.

    Troubleshooting Workflow for Low Yield:

    low_yield_troubleshooting start Low Yield Observed check_mixing Verify Mixing Efficiency start->check_mixing check_temp Monitor Internal Temperature Profile check_mixing->check_temp Efficient solution_mixing Optimize Agitation/Baffling check_mixing->solution_mixing Inefficient check_addition Evaluate Reagent Addition Rate check_temp->check_addition Stable solution_temp Improve Heat Exchange/Control Addition check_temp->solution_temp Exotherm/Hot Spots check_purity Analyze Reagent Purity check_addition->check_purity Controlled solution_addition Implement Gradual/Controlled Addition check_addition->solution_addition Too Rapid solution_purity Purify/Source High-Purity Reagents check_purity->solution_purity Impurities Detected end Yield Improved check_purity->end Pure solution_mixing->end solution_temp->end solution_addition->end solution_purity->end

    Troubleshooting logic for addressing low reaction yields.

2. Increased Impurity Profile

  • Question: Our scaled-up batch of 1,2,4-triazole shows a higher level of impurities compared to the lab-scale synthesis. How can we identify and mitigate this?

  • Answer: An increase in impurities is a common scale-up challenge. The root cause is often related to prolonged reaction times, localized high temperatures, or changes in the work-up procedure.

    • Side Reactions: Longer reaction times at elevated temperatures can promote the formation of byproducts. Consider lowering the reaction temperature and compensating with a longer reaction time if the kinetics allow, or explore more efficient catalyst systems.

    • Work-up and Isolation: The efficiency of extraction, washing, and crystallization can differ significantly between small and large scales. Ensure that the volumes of solvents used for work-up are scaled appropriately and that the mixing during extractions is thorough. For crystallization, the cooling profile should be carefully controlled to ensure selective precipitation of the desired product.

    • Atmospheric Control: Sensitivity to air and moisture can be more pronounced in larger reactors with greater headspace.[1] If your synthesis is sensitive to oxygen or water, ensure the reactor is properly inerted with nitrogen or argon.

3. Product Isolation and Purification Challenges

  • Question: We are struggling with the filtration and drying of our 1,2,4-triazole product at a larger scale. What can we do to improve this?

  • Answer: Filtration and drying issues are often linked to the crystal habit of the product.

    • Crystal Morphology: Rapid crystallization on a large scale can lead to the formation of fine particles or amorphous material that is difficult to filter and dry. A controlled cooling crystallization, potentially with seeding, can promote the growth of larger, more easily filterable crystals.

    • Solvent Selection: The choice of crystallization solvent is crucial. An ideal solvent will provide good solubility at high temperatures and low solubility at low temperatures, leading to a high recovery of pure product. Anti-solvent crystallization is another technique to consider for scale-up.

    • Filtration and Drying Equipment: Ensure that the filtration equipment (e.g., Nutsche filter) is appropriately sized for the batch. For drying, a vacuum oven with controlled temperature is often more efficient and gentle than atmospheric drying, preventing product degradation.

Experimental Protocols

General Protocol for Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is a classic method for synthesizing 1,2,4-triazoles from imides and alkyl hydrazines.[2][3][4]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the diacylamine.

  • Reagent Addition: Slowly add the hydrazine derivative to the reactor. An acidic catalyst is often required.

  • Reaction: Heat the mixture to the desired temperature and maintain it for the specified time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: After cooling, the reaction mixture is typically quenched with water or a basic solution. The product can then be extracted with an organic solvent.

  • Purification: The crude product is purified by crystallization, distillation, or chromatography.

General Protocol for Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole.[5] This reaction often requires high temperatures.[5]

  • Reaction Setup: Combine the amide and acylhydrazine in a high-temperature reactor.

  • Reaction: Heat the mixture, often to temperatures exceeding 200°C. Microwave irradiation has been shown to reduce reaction times and improve yields.[5]

  • Work-up and Purification: The work-up and purification procedures are similar to those for the Einhorn-Brunner reaction.

Modern Synthetic Approaches

Numerous modern methods for 1,2,4-triazole synthesis have been developed with advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.[1][6] These often involve metal catalysis (e.g., copper) or electrochemical methods.[1][7]

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)Potential Issues on Scale-UpMitigation Strategies
Reaction Time 2-24 hoursMay need adjustmentIncomplete reaction; Increased byproductsOptimize temperature; More efficient catalyst
Temperature 80-150°CPrecise control is criticalLocalized hot spots; DegradationImproved heat exchange; Controlled addition
Yield 70-95%Often lower initiallyMass transfer limitations; Side reactionsOptimize mixing; Control stoichiometry
Purity >98%May be lowerInefficient work-up; Byproduct formationScale-appropriate purification; Controlled crystallization

Visualized Workflows

General 1,2,4-Triazole Synthesis Workflow

synthesis_workflow start Starting Materials (e.g., Amide, Hydrazine) reaction Reaction/Cyclization start->reaction workup Quenching & Extraction reaction->workup purification Crystallization/Chromatography workup->purification product Pure 1,2,4-Triazole purification->product

A generalized workflow for the synthesis of 1,2,4-triazoles.

References

avoiding polymerization during reactions with 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-1,2,4-triazole, focusing on the common issue of undesired polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a bifunctional chemical reagent. It contains an electrophilic 3-bromopropyl chain, making it an effective alkylating agent.[1][2] It is typically used to introduce the "propyl-1,2,4-triazole" moiety onto various nucleophilic substrates, such as phenols, amines, and thiols. This is a common strategy in medicinal chemistry to modify parent molecules to enhance properties like solubility, metabolic stability, or biological activity.[3][4]

Q2: Why does polymerization frequently occur as a side reaction?

Polymerization is a significant risk due to the molecule's bifunctional nature. It possesses both:

  • An electrophilic center : The carbon atom attached to the bromine is susceptible to nucleophilic attack.

  • A nucleophilic center : The unsubstituted nitrogen atom on the 1,2,4-triazole ring is nucleophilic.[5]

Consequently, one molecule of this compound can react with another in a process of self-alkylation. The triazole nitrogen of one molecule attacks the bromopropyl group of another, initiating a chain reaction that leads to the formation of oligomers or polymers.

Q3: What are the common signs of polymerization in my reaction?

The formation of polymeric byproducts can manifest in several ways:

  • Precipitation: The appearance of an insoluble white or off-white solid that is not the desired product or salt byproduct.

  • Gummy or Oily Residues: Formation of sticky, intractable materials upon reaction work-up or concentration.

  • Complex NMR Spectra: The ¹H NMR spectrum of the crude product may show broad, poorly resolved peaks characteristic of polymeric chains, in addition to the sharp signals of the desired product.

  • Low Yield: A significant portion of the starting material is consumed, but the yield of the isolated, pure product is low.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired alkylation reaction and the undesired polymerization side reaction.

G cluster_desired Desired Reaction Pathway cluster_undesired Undesired Polymerization Pathway reagent This compound product Desired Product (Nu-Propyl-Triazole) reagent->product Reaction with stronger, more abundant nucleophile nucleophile Your Nucleophile (Nu-H) nucleophile->product reagent2 This compound polymer Polymer/Oligomer reagent2->polymer Self-reaction: Triazole N attacks Bromopropyl C reagent3 Another Molecule of This compound reagent3->polymer

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide

This guide addresses common problems encountered during alkylation reactions with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low to no yield of desired product; starting materials recovered. 1. Insufficiently basic conditions: The nucleophile (e.g., phenol, thiol) is not fully deprotonated and thus not reactive enough. 2. Low reaction temperature: The reaction rate is too slow. 3. Steric hindrance: The nucleophile is too bulky.1. Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃). Perform a small-scale screen of bases. 2. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor by TLC/LC-MS. 3. Increase reaction time and/or temperature. Consider a less hindered nucleophile if possible.
Formation of an insoluble white/gummy precipitate during the reaction. 1. Polymerization: The concentration of this compound is too high, favoring self-reaction. 2. Reaction temperature is too high: High temperatures accelerate the rate of polymerization.1. Employ high-dilution conditions. Use a larger volume of solvent. 2. Use slow addition. Add a solution of this compound dropwise over several hours to the solution of the nucleophile and base. A syringe pump is highly recommended. 3. Lower the reaction temperature. Run the reaction at room temperature or even 0 °C initially.
Complex/uninterpretable ¹H NMR spectrum of crude product. 1. Mixture of product and oligomers: Polymerization has occurred, but the byproducts are soluble. 2. Regioisomer formation: The 1,2,4-triazole ring can be alkylated at different nitrogen atoms.[5]1. Follow the solutions for preventing polymerization. Purify the crude material carefully using column chromatography with a shallow gradient or preparative HPLC. 2. This is less common for this specific reagent but possible. Characterize carefully and consider adjusting reaction conditions (solvent, base) which can influence regioselectivity.
Reaction is successful but not reproducible. 1. Inconsistent reagent quality: Moisture or impurities in solvents or reagents. 2. Variations in addition rate or temperature control. 1. Use freshly dried solvents and high-purity reagents. 2. Standardize the protocol. Use a syringe pump for consistent addition and an oil bath with a temperature controller for stable heating.

Recommended Reaction Conditions

The optimal conditions can vary based on the nucleophile. The following table provides general guidelines.

Nucleophile TypeRecommended BaseCommon SolventsTemperature (°C)Key Consideration
Phenols Cs₂CO₃, K₂CO₃Acetonitrile, DMF25 - 80Ensure complete deprotonation of the phenol before adding the alkylating agent.
Aliphatic Amines K₂CO₃, Et₃NAcetonitrile, THF0 - 50Use a slight excess (1.1-1.2 eq) of the amine, which can also act as the base.
Aromatic Amines K₂CO₃, NaHDMF, DMSO50 - 100Generally less nucleophilic; may require more forcing conditions.
Thiols K₂CO₃, Cs₂CO₃Acetonitrile, Ethanol0 - 25Highly nucleophilic; reactions are often fast at lower temperatures, which helps suppress polymerization.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Phenol to Minimize Polymerization

This protocol provides a robust method for reacting a generic phenol with this compound.

Materials:

  • Phenol substrate (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

G start Start setup 1. Setup Reaction - Add Phenol (1.0 eq) and Cs₂CO₃ (1.5 eq) to flask with anhydrous acetonitrile. - Stir under N₂ atmosphere. start->setup prepare 2. Prepare Alkylating Agent - Dissolve this compound (1.1 eq) in anhydrous acetonitrile in a syringe. setup->prepare addition 3. Slow Addition - Place syringe on a pump. - Add the triazole solution to the reaction flask dropwise over 2-4 hours at RT. prepare->addition monitor 4. Monitor Reaction - Stir for 12-24 hours. - Check for completion using TLC or LC-MS. addition->monitor quench 5. Quench and Work-up - Filter off solids. - Concentrate filtrate. - Dissolve residue in EtOAc, wash with water and brine. monitor->quench purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate and purify by flash column chromatography. quench->purify end End purify->end

Caption: Workflow for a controlled alkylation experiment.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the phenol.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in a sufficient volume of anhydrous acetonitrile and load it into a syringe.

  • Using a syringe pump, add the solution of the alkylating agent to the stirring reaction mixture dropwise over a period of 2-4 hours.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Protocol 2: Troubleshooting Workflow for Unexpected Polymerization

If you suspect polymerization has occurred, follow this decision-making workflow.

Caption: A logical workflow for troubleshooting polymerization issues.

References

catalyst selection and optimization for 1,2,4-triazole formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst for my 1,2,4-triazole synthesis?

A1: Catalyst selection is crucial for both yield and regioselectivity. Copper and silver catalysts are commonly used. Copper(II) catalysts, such as Cu(OAc)₂ and CuCl₂, are often employed for the synthesis of 1,5-disubstituted 1,2,4-triazoles.[1][2][3] In contrast, silver(I) catalysts are known to selectively yield 1,3-disubstituted 1,2,4-triazoles.[1][3] For syntheses involving hydrazones and amines, iodine can be an effective metal-free catalyst.[1] In some cases, catalyst-free methods are possible, particularly with microwave irradiation.[3]

Q2: What are the common starting materials for 1,2,4-triazole synthesis?

A2: A variety of starting materials can be used, and the choice often depends on the desired substitution pattern of the triazole ring. Common precursors include:

  • Nitriles and hydrazines (or hydroxylamine)[1][4]

  • Amidines[1][2][5]

  • Hydrazones and amines[1]

  • Carboxylic acids, primary amidines, and monosubstituted hydrazines in one-pot reactions[3]

Q3: Can I synthesize 1,2,4-triazoles without a metal catalyst?

A3: Yes, metal-free synthesis of 1,2,4-triazoles has been successfully demonstrated. One approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, where a common solvent like DMF can act as the carbon source.[1] Another method utilizes the reaction of hydrazones and amines under oxidative conditions.[1] Additionally, microwave-assisted synthesis from hydrazines and formamide can proceed efficiently without a catalyst.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Catalyst Choice Ensure the catalyst is appropriate for the desired regioisomer. For 1,5-disubstituted triazoles, consider copper catalysts. For 1,3-disubstituted triazoles, silver catalysts are preferred.[1][3]
Suboptimal Reaction Temperature Temperature can significantly impact reaction rates. If the reaction is sluggish, consider a moderate increase in temperature. For thermally sensitive substrates, a lower temperature with a longer reaction time may be necessary.
Inappropriate Base The choice of base is critical. For reactions involving amidines, K₃PO₄ has been shown to be effective.[1] For alkylation reactions, a weakly nucleophilic base like DBU can improve yield and regioselectivity.
Catalyst Deactivation Heterogeneous catalysts can lose activity over time. If using a recyclable catalyst, consider a reactivation step as recommended by the manufacturer or literature. For homogeneous catalysts, ensure that the starting materials and solvents are free of impurities that could poison the catalyst.
Steric Hindrance Bulky substituents on the starting materials can hinder the reaction and reduce the yield, though in some cases they may only affect the reaction rate.[1] If possible, consider using starting materials with less steric bulk.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Incorrect Catalyst System The choice of metal catalyst is the primary factor in controlling regioselectivity. For a desired 1,5-disubstituted product, use a Cu(II) catalyst. For a 1,3-disubstituted product, a Ag(I) catalyst is the preferred choice.[1][3]
Reaction Conditions Favoring Both Isomers Fine-tuning reaction parameters can improve selectivity. Experiment with different solvents, temperatures, and reaction times. The use of specific additives or ligands can also influence the regiochemical outcome.
Tautomerization of Starting Materials The tautomeric form of the starting materials can influence the reaction pathway. Adjusting the pH of the reaction mixture with an appropriate acid or base can sometimes favor one tautomer over another, leading to improved selectivity.

Data Presentation

Table 1: Comparison of Catalytic Systems for 1,2,4-Triazole Synthesis

CatalystStarting MaterialsProduct TypeTypical YieldReference
Cu(II) (e.g., Cu(OAc)₂)Nitriles, Hydrazines1,5-disubstitutedHigh[1]
Ag(I)Isocyanides, Diazonium salts1,3-disubstitutedHigh[1]
IodineHydrazones, Amines1,3,5-trisubstitutedHigh[1]
Metal-free (Microwave)Hydrazines, FormamideSubstitutedGood to Excellent[3]
CuCl₂/O₂Amidines, Amines/DMSO/DMF1,3-disubstitutedHigh (up to 85%)[2][5]
[phen-MCM-41-CuBr]Amides, Nitriles3,5-disubstitutedHigh (up to 91%)[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol is a generalized procedure based on the copper-catalyzed reaction of two different nitriles with hydroxylamine.[4]

Materials:

  • Nitrile 1 (R¹-CN)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Nitrile 2 (R²-CN)

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Amidoxime Formation:

    • To a 25 mL Schlenk tube equipped with a magnetic stirrer, add Nitrile 1 (0.45 mmol), hydroxylamine hydrochloride (0.5 mmol), triethylamine (0.9 mmol), and anhydrous t-BuOH (1.5 mL).

    • Stir the reaction mixture at 80 °C for 18 hours. The reaction can be performed without the exclusion of air.

  • Step 2: Cyclization:

    • After cooling the reaction mixture to room temperature, add Nitrile 2 (0.3 mmol), Cu(OAc)₂ (0.06 mmol), Cs₂CO₃ (0.9 mmol), anhydrous DMSO (1 mL), and anhydrous sodium sulfate (2.1 mmol).

    • Seal the Schlenk tube and stir the mixture at 120 °C for 24 hours.

  • Work-up and Purification:

    • After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Step 1: Amidoxime Formation (Nitrile 1 + NH2OH·HCl in t-BuOH) start->step1 step2 Step 2: Cyclization (Add Nitrile 2, Cu(OAc)2, Base in DMSO) step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end Pure 1,2,4-Triazole step4->end

Caption: A generalized experimental workflow for the one-pot synthesis of 1,2,4-triazoles.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield or No Product check_catalyst Is the catalyst correct for the desired regioisomer? start->check_catalyst check_conditions Are reaction conditions (T, time, base) optimized? check_catalyst->check_conditions Yes adjust_catalyst Select catalyst based on desired product: Cu(II) for 1,5-disubstituted Ag(I) for 1,3-disubstituted check_catalyst->adjust_catalyst No check_purity Are starting materials and solvents pure? check_conditions->check_purity Yes adjust_conditions Systematically vary temperature, reaction time, and base. check_conditions->adjust_conditions No purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No success Improved Yield check_purity->success Yes adjust_catalyst->success adjust_conditions->success purify_reagents->success reaction_pathway reactants Nitrile + Hydrazine Derivative intermediate Amidrazone Intermediate reactants->intermediate [Catalyst] cyclization Cyclization intermediate->cyclization product 1,2,4-Triazole cyclization->product - H2O

References

solvent effects on the reactivity of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromopropyl)-1,2,4-triazole. The information is designed to address common issues encountered during its use in chemical synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for nucleophilic substitution reactions with this compound?

A1: The choice of solvent is critical and depends on the nature of the nucleophile and the desired reaction mechanism (SN1 or SN2). For a typical SN2 reaction, polar aprotic solvents are generally preferred. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. For reactions that may proceed via an SN1 pathway, polar protic solvents can be used to stabilize the carbocation intermediate.

Q2: I am observing low yields in my reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Solvent Choice: Using a non-optimal solvent can hinder the reaction. For instance, a non-polar solvent may not adequately dissolve the reactants, while a protic solvent might deactivate a strong nucleophile. Consider switching to a different solvent class (see Table 1).

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Optimization of the reaction temperature is recommended.

  • Base Strength: If a base is used to deprotonate a nucleophile, its strength is crucial. An insufficiently strong base will result in a low concentration of the active nucleophile.

  • Side Reactions: The formation of elimination byproducts (prop-1-en-1-yl-1,2,4-triazole) can compete with the desired substitution reaction, especially with sterically hindered or strong bases.

Q3: What are common side reactions to expect when working with this compound?

A3: The primary side reaction is elimination (E2) of HBr to form 1-(prop-1-en-1-yl)-1,2,4-triazole, particularly in the presence of strong, sterically hindered bases. Another potential side reaction is the quaternization of the triazole ring by another molecule of this compound, especially at higher concentrations and temperatures.

Q4: How does solvent polarity affect the reaction rate?

A4: Solvent polarity plays a significant role in reaction kinetics.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile) generally accelerate SN2 reactions. They solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.

  • Polar Protic Solvents: (e.g., Ethanol, Methanol, Water) can slow down SN2 reactions by solvating the nucleophile through hydrogen bonding, thus reducing its reactivity. However, they are effective at stabilizing carbocation intermediates in SN1 reactions.

  • Non-Polar Solvents: (e.g., Toluene, Hexane) are generally poor choices for reactions involving charged nucleophiles due to low solubility of the reactants. However, in some cases, reactions in non-polar solvents at high temperatures can favor certain products. For example, some syntheses of 1,2,4-triazole derivatives show improved yields in boiling toluene compared to diethyl ether.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Incorrect solvent choice leading to poor solubility or deactivation of the nucleophile.Refer to Table 1 and select a solvent that is compatible with your nucleophile and reaction type. For most SN2 reactions, start with a polar aprotic solvent like DMF or acetonitrile.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.
Inactive nucleophile (e.g., protonated).If using a nucleophile that requires deprotonation, ensure a suitable base is used in stoichiometric or slight excess.
Multiple Products Observed Competing elimination and substitution reactions.Use a less sterically hindered base. Lowering the reaction temperature can also favor the substitution product.
Quaternization of the triazole ring.Reduce the concentration of the starting material. Add the this compound slowly to the reaction mixture.
Product Degradation Reaction temperature is too high or reaction time is too long.Optimize the reaction conditions by running a time course study at a lower temperature.
Presence of water or other impurities.Ensure all reactants and solvents are dry, especially when using water-sensitive reagents.

Data Presentation

Table 1: Solvent Effects on Nucleophilic Substitution Reactions of this compound

Solvent Class Examples Dielectric Constant (ε) Effect on SN2 Reactivity Effect on SN1 Reactivity Potential Issues
Polar Aprotic DMF, DMSO, AcetonitrileHigh (>20)Generally acceleratesDoes not favorCan be difficult to remove post-reaction.
Polar Protic Water, Ethanol, MethanolHigh (>20)Generally deceleratesFavors and stabilizes carbocationCan act as a competing nucleophile.
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherLow (<10)Slow, but can be effective at high temperaturesDoes not favorPoor solubility of polar reactants.

Note: The reactivity trends are general and the optimal solvent should be determined experimentally.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

  • To a solution of the nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF, 0.5 M), add a base (1.2 equivalents, e.g., K2CO3 or NaH) if required.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile in Polar Aprotic Solvent B Add Base (if needed) A->B C Add this compound B->C D Heat and Monitor (TLC/LC-MS) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H I I H->I Final Product

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

solvent_effect_logic A Start: Choose Reaction Type B SN2 Mechanism? A->B C SN1 Mechanism? A->C D Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) B->D Yes F Consider Non-Polar Solvent for specific cases (high temp) B->F Alternative E Use Polar Protic Solvent (e.g., Ethanol, Water) C->E Yes G Increased Nucleophile Reactivity D->G H Stabilized Carbocation E->H I Potential for Improved Yields in specific syntheses F->I

Caption: Logical flow for selecting a solvent based on the reaction mechanism.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Substituted-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole ring is a crucial scaffold in medicinal chemistry and materials science, leading to a continuous demand for efficient and versatile synthetic methodologies. This guide provides a comparative overview of prominent methods for the synthesis of 1-substituted-1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into classical methods, such as the Pellizzari and Einhorn-Brunner reactions, and contrast them with modern techniques, including microwave-assisted and copper-catalyzed syntheses.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route to 1-substituted-1,2,4-triazoles depends on factors such as desired substitution pattern, substrate availability, and desired reaction efficiency. Below is a summary of key performance indicators for several common methods.

Synthesis MethodStarting MaterialsTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Pellizzari Reaction Amides and Acyl HydrazidesHigh temperatures (often >150°C), conventional heatingLong (several hours)Generally low to moderateSimple starting materialsHigh temperatures, long reaction times, often low yields.[1]
Einhorn-Brunner Reaction Imides and Alkyl HydrazinesAcid-catalyzed condensationVariable, often several hoursModerate to goodGood for specific substitution patternsCan produce isomeric mixtures, regioselectivity can be an issue.[2]
Microwave-Assisted Synthesis (from Hydrazines and Formamide) Substituted Hydrazines and FormamideMicrowave irradiation, 160°CShort (10-20 minutes)54-81%[3]Rapid synthesis, high yields, catalyst-free.[3]Requires specialized microwave equipment.
Microwave-Assisted Synthesis (from Hydrazides and Nitriles) Aromatic Hydrazides and Substituted NitrilesMicrowave irradiation, 150°C in n-Butanol with K₂CO₃2 hoursGood to excellentFaster and higher yielding than conventional Pellizzari-type reactions.[4]Requires specialized microwave equipment.
Copper-Catalyzed Synthesis (from Amidines and Nitriles) Amidines and NitrilesCu catalyst (e.g., Cu(OAc)₂), air/O₂ as oxidantVariable, typically several hoursModerate to goodGood functional group tolerance, readily available starting materials.[5]Requires a metal catalyst, which may need to be removed from the final product.
Copper-Catalyzed One-Pot Synthesis (from two Nitriles and Hydroxylamine) Nitriles and Hydroxylamine hydrochlorideCu(OAc)₂ as catalystNot specifiedModerate to goodOne-pot procedure, readily available starting materials.[6]Requires a metal catalyst.
Metal-Free Cycloaddition (from Hydrazones and Amines) Hydrazones and Aliphatic AminesI₂ as catalyst, oxidative conditionsNot specifiedGoodAvoids transition metal catalysts.[7]May use stoichiometric oxidants.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate experimental design and replication.

Microwave-Assisted Synthesis of 1-Substituted-1,2,4-Triazoles from Hydrazines and Formamide

This method offers a rapid and efficient route to 1-substituted-1,2,4-triazoles without the need for a catalyst.[3]

  • Reactants: A substituted hydrazine (1 mmol) is mixed with formamide (20 mmol).

  • Procedure: The reaction mixture is placed in a sealed microwave reactor vessel. The mixture is then subjected to microwave irradiation at 160°C for 10 minutes.

  • Work-up: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to afford the desired 1-substituted-1,2,4-triazole.

Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole

A classical method involving the condensation of a diacylamine with a substituted hydrazine.[8]

  • Reactants: N-formylbenzamide and phenylhydrazine.

  • Procedure: The reactants are condensed in the presence of a weak acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The mixture is heated under reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography.

Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles

This modern approach utilizes a copper catalyst to facilitate the coupling of amidines and nitriles.[9]

  • Reactants: An amidine, a nitrile, and a copper catalyst (e.g., Cu(OAc)₂). A base such as K₃PO₄ is often required.

  • Procedure: The amidine, nitrile, copper catalyst, and base are combined in a suitable solvent (e.g., DMF). The reaction mixture is heated, often under an atmosphere of air or oxygen, for several hours.

  • Work-up: The reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then concentrated, and the product is purified by column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic methods discussed.

Pellizzari_Reaction Amide Amide Intermediate Acylamidrazone Intermediate Amide->Intermediate Hydrazide Acyl Hydrazide Hydrazide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole Intramolecular Cyclization & Dehydration Heat High Temp. Einhorn_Brunner_Reaction Imide Imide Intermediate Intermediate Imide->Intermediate Hydrazine Alkyl Hydrazine Hydrazine->Intermediate Triazole Isomeric Mixture of 1,2,4-Triazoles Intermediate->Triazole Condensation & Cyclization Acid Acid Catalyst Microwave_Synthesis cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted LongTime Long Reaction Time (Hours) LowYield Often Lower Yields ShortTime Short Reaction Time (Minutes) HighYield Often Higher Yields Comparison Synthesis Comparison Comparison->LongTime Comparison->LowYield Comparison->ShortTime Comparison->HighYield

References

A Comparative Analysis of the Biological Activity of 1,2,4-Triazole Derivatives and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,2,4-triazole derivatives, with a focus on their potential as alkylating agents, versus established alkylating agents used in chemotherapy. The information presented is based on available experimental data and aims to provide an objective overview for researchers in drug discovery and development.

Introduction to Alkylating Agents and 1,2,4-Triazoles

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Classical alkylating agents include nitrogen mustards like chlorambucil, platinum-based drugs like cisplatin, and imidazotetrazines like temozolomide.

The 1,2,4-triazole scaffold is a versatile heterocyclic motif found in a wide range of biologically active compounds, including well-known antifungal and anticancer agents.[3][4] Certain derivatives of 1,2,4-triazole, such as 1-(3-Bromopropyl)-1,2,4-triazole, possess a reactive alkyl halide group, suggesting their potential to act as alkylating agents. This guide will explore the biological activities of such triazole derivatives in comparison to traditional alkylating agents.

Comparative Biological Activity: Anticancer

Compound ClassRepresentative Compound(s)Cancer Cell LineIC50 (µM)Reference(s)
1,2,4-Triazole Derivatives Various substituted 1,2,4-triazolesMCF-7 (Breast)17.69 - 25.4[5]
HepG2 (Liver)17.69 - 25.18[5]
A549 (Lung)8.67 - 11.62[6]
Nitrogen Mustards ChlorambucilA2780 (Ovarian)12 - 43[7]
LNCaP (Prostate)101.0[7]
MCF-7 (Breast)> 130[7]
Platinum Compounds CisplatinA549 (Lung)4.97 - 10.91[8][9][10]
MCF-7 (Breast)Varies widely[11]
HepG2 (Liver)Varies widely[11]
Imidazotetrazines TemozolomideU87 (Glioblastoma)230 (72h)[12][13]
T98G (Glioblastoma)438.3 (72h)[13]
U251 (Glioblastoma)35.62 - 176.50 (72h)[13][14]

Comparative Biological Activity: Antifungal

The 1,2,4-triazole moiety is the core structure of a major class of antifungal drugs. Their mechanism of action differs significantly from their potential as alkylating agents. The following table provides minimum inhibitory concentration (MIC) values for a common triazole antifungal, fluconazole, and the polyene antifungal, amphotericin B, against representative fungal pathogens.

Compound ClassRepresentative Compound(s)Fungal SpeciesMIC (µg/mL)Reference(s)
Triazole Antifungals FluconazoleCandida albicans0.25 - 8[1][15][16][17]
Candida glabrata16 - 32 (MIC90)[15][16]
Candida krusei≥ 64 (Resistant)[15][16]
Polyene Antifungals Amphotericin BAspergillus fumigatus≤ 1 (most isolates)[18][19][20][21]

Mechanisms of Action & Signaling Pathways

1,2,4-Triazole Derivatives as Potential Alkylating Agents

While direct evidence for this compound is limited, the presence of the bromopropyl group suggests a mechanism involving the alkylation of nucleophilic sites on biomolecules, primarily DNA. This would trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis, similar to classical alkylating agents.

Established Alkylating Agents

Classical alkylating agents like chlorambucil, cisplatin, and temozolomide share a common mechanism of inducing DNA damage.[1][10][22] They form covalent bonds with DNA bases, leading to the formation of DNA adducts, inter- and intrastrand cross-links.[1][22] This damage activates complex cellular signaling pathways, including the DNA Damage Response (DDR) and apoptotic pathways.

DNA_Damage_Response Alkylating_Agent Alkylating Agent (e.g., Chlorambucil, Cisplatin, Temozolomide) DNA_Damage DNA Damage (Adducts, Cross-links) Alkylating_Agent->DNA_Damage DDR_Sensors DDR Sensors (e.g., ATM, ATR) DNA_Damage->DDR_Sensors Checkpoint_Kinases Checkpoint Kinases (e.g., CHK1, CHK2) DDR_Sensors->Checkpoint_Kinases p53 p53 Activation Checkpoint_Kinases->p53 Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Kinases->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway initiated by alkylating agents.
Triazole Antifungal Agents

The primary antifungal mechanism of triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][18] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12]

Ergosterol_Biosynthesis_Inhibition Triazole_Antifungal Triazole Antifungal (e.g., Fluconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Triazole_Antifungal->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Toxic_Sterols Accumulation of Toxic Sterol Precursors Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption Fungal Cell Membrane Disruption Toxic_Sterols->Membrane_Disruption Membrane_Disruption->Fungal_Growth_Inhibition

Mechanism of action of triazole antifungal agents.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Drug_Addition Add test compounds (serial dilutions) Incubation1->Drug_Addition Incubation2 Incubate (e.g., 48-72h) Drug_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (3-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay and Incubation cluster_2 MIC Determination Antifungal_Dilution Prepare serial dilutions of antifungal agent Inoculation Inoculate microtiter plate wells Antifungal_Dilution->Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Inoculation Incubation Incubate plate (e.g., 24-48h at 35°C) Inoculation->Incubation Visual_Reading Visually inspect for growth inhibition Incubation->Visual_Reading Spectrophotometric_Reading Read absorbance (optional) Incubation->Spectrophotometric_Reading MIC_Determination Determine MIC Visual_Reading->MIC_Determination Spectrophotometric_Reading->MIC_Determination

References

A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 1,2,3-triazole and 1,2,4-triazole derivatives, two key heterocyclic scaffolds in modern medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of their roles in signaling pathways, this document aims to inform the strategic design of novel therapeutics.

Executive Summary

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both isomers are prominent in a multitude of FDA-approved drugs and clinical candidates, valued for their metabolic stability, capacity for hydrogen bonding, and rigid planar structure that can effectively orient substituents towards biological targets.[1] While both exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, their distinct electronic and structural characteristics lead to important differences in their physicochemical properties, synthetic accessibility, and target engagement.[2] This guide elucidates these differences to aid researchers in selecting the optimal triazole scaffold for their specific drug discovery programs.

Structural and Physicochemical Comparison

The arrangement of nitrogen atoms within the triazole ring profoundly influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule. These differences are fundamental to their interactions with biological macromolecules.

Table 1: Comparison of Physicochemical Properties of Parent Triazoles

Property1,2,3-Triazole1,2,4-Triazole
Molar Mass ( g/mol ) 69.0769.07
Melting Point (°C) 23-25[3]120-121[4]
Boiling Point (°C) 203[3]260[4]
Water Solubility Very soluble[3]Very soluble[4]
pKa (acidic) 9.4[3]10.26[4]
pKa (basic) 1.17[5]2.45[4]
Dipole Moment (Debye) ~1.8 D[5]~3.2 D[6][7]

The higher melting and boiling points of 1,2,4-triazole suggest stronger intermolecular forces in its solid and liquid states. The significant difference in dipole moments is a key differentiator; the more pronounced dipole of the 1,2,4-triazole ring can lead to stronger and more directional interactions with polar residues in a protein binding site.

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of each triazole isomer is a critical consideration in drug development. The choice of synthetic route often depends on the desired substitution pattern.

Synthesis of 1,2,3-Triazole Derivatives

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry."[8] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for late-stage functionalization and the creation of large compound libraries.

G Start1 Terminal Alkyne Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Start1->Catalyst Start2 Organic Azide Start2->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product [3+2] Cycloaddition

General workflow for CuAAC synthesis of 1,2,3-triazoles.
Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles is more varied, often involving the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double bond. A common and versatile method involves the reaction of amidines with hydrazides .[9] This approach allows for the introduction of a wide range of substituents at various positions on the triazole ring.

G Start1 Amidine Intermediate Acylamidrazone Intermediate Start1->Intermediate Start2 Hydrazide Start2->Intermediate Product Substituted 1,2,4-Triazole Intermediate->Product Cyclization

General workflow for the synthesis of 1,2,4-triazoles from amidines.

Biological Activity and Target Inhibition: A Quantitative Comparison

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated efficacy against a wide array of biological targets. Below is a comparative summary of their inhibitory activities against two key cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Comparative Inhibitory Activity (IC₅₀) of Triazole Derivatives

TargetTriazole IsomerDerivative ExampleIC₅₀ (nM)Reference
EGFR 1,2,3-TriazoleErlotinib derivative e15 90[10]
1,2,3-TriazoleQuinazoline hybrid 8 103[5]
VEGFR-2 1,2,4-TriazoleIndolinone hybrid 11d 16.3[3]
1,2,4-Triazole2-Oxoquinoxalinyl hybrid 6g 37[11]
1,2,3-TriazoleOxadiazole hybrid 6k 1.80[12]

The data indicates that derivatives of both isomers can be potent inhibitors of these key oncogenic kinases, with specific potencies being highly dependent on the nature and substitution pattern of the appended functionalities.

Signaling Pathway Inhibition

Triazole derivatives often exert their therapeutic effects by inhibiting key nodes in cellular signaling pathways. The following diagrams illustrate the inhibitory action of representative triazole derivatives on the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a critical driver of cell proliferation and survival in many cancers.[13][14] Certain 1,2,3-triazole-containing hybrids have been developed as potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR

Inhibition of the EGFR signaling pathway by a 1,2,3-triazole derivative.
VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and is primarily driven by the VEGFR-2 signaling pathway.[15][16] 1,2,4-Triazole derivatives have been successfully developed to target this pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding VEGF VEGF (Ligand) VEGF->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by a 1,2,4-triazole derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide representative procedures for the synthesis of each triazole isomer and for assessing their biological activity.

Protocol 1: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole via CuAAC

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.02-0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O, or DMF)

Procedure:

  • Dissolve the organic azide and terminal alkyne in the chosen solvent system in a round-bottom flask.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.[17]

Protocol 2: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole

This protocol outlines a general procedure for the synthesis of 1,2,4-triazoles from an amidine and a hydrazide.

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Carboxylic acid hydrazide (1.0 eq)

  • Base (e.g., triethylamine or potassium carbonate) (2.0-3.0 eq)

  • Solvent (e.g., ethanol, n-butanol, or DMF)

Procedure:

  • To a suspension of the amidine hydrochloride and carboxylic acid hydrazide in the chosen solvent, add the base.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Triturate the crude product with water or an appropriate solvent to remove inorganic salts.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 3,5-disubstituted-1,2,4-triazole.[18]

Protocol 3: In Vitro Enzyme Inhibition Assay (Kinase Assay)

This protocol provides a general method for determining the IC₅₀ value of a triazole derivative against a target kinase.

Materials:

  • Kinase enzyme (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (triazole derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂, MnCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In the wells of a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.

Conclusion

Both 1,2,3- and 1,2,4-triazole scaffolds offer unique advantages for the development of novel therapeutics. The 1,2,3-triazole, readily accessible through click chemistry, is an excellent choice for high-throughput screening and bio-conjugation applications. The 1,2,4-triazole, with its diverse synthetic routes and distinct electronic properties, provides a rich platform for traditional medicinal chemistry optimization. The choice between these two isomers should be guided by a careful consideration of the desired physicochemical properties, the synthetic strategy, and the specific interactions with the biological target. This guide provides a foundational framework to inform these critical decisions in the pursuit of innovative and effective medicines.

References

comparative study of the antimicrobial efficacy of different triazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Efficacy of Key Triazole Compounds

In the landscape of antimicrobial therapeutics, triazole compounds stand as a cornerstone in the management of fungal infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have led to their widespread use. This guide provides a comparative study of the antimicrobial efficacy of four prominent triazole antifungals: fluconazole, itraconazole, voriconazole, and posaconazole. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance.

Antimicrobial Activity Profile

The in vitro activity of triazole antifungals is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the comparative in vitro activities of fluconazole, itraconazole, voriconazole, and posaconazole against various clinically important fungal pathogens. The data is presented as MIC₅₀ and MIC₉₀ values (in μg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Fungal SpeciesAntifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Yeasts
Candida albicansFluconazole0.54
Itraconazole0.0631
Voriconazole≤0.0630.5
Posaconazole0.0631
Candida glabrataFluconazole0.25-
Itraconazole0.1250.5
Voriconazole--
Posaconazole--
Cryptococcus neoformansFluconazole0.54
Itraconazole0.0631
Voriconazole≤0.0630.5
Posaconazole0.0631
Molds
Aspergillus fumigatusFluconazole400-
Itraconazole11
Voriconazole0.51
Posaconazole0.0631
ZygomycetesFluconazole57.82 (mean)-
Itraconazole1.95 (mean)-
Voriconazole41.14 (mean)-
Posaconazole0.254

Note: Data is compiled from multiple sources and testing conditions may vary.[1][2][3][4][5] Fluconazole generally exhibits weaker activity against Aspergillus species.[3] Posaconazole has demonstrated potent activity against a wide variety of fungal pathogens and is often more active than other azoles.[1][2] It is also significantly more active against zygomycetes compared to other triazoles.[2][4][5]

Mechanism of Action

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[6] Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[3][7]

Triazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_triazole Triazole Action cluster_invisible Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) ToxicSterols Accumulation of Toxic 14α-methylated sterols Lanosterol_to_Ergosterol_path Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Triazoles Triazole Antifungals Inhibition Inhibition Triazoles->Inhibition Inhibition->Lanosterol_to_Ergosterol_path DisruptedMembrane Disrupted Fungal Cell Membrane (Growth Inhibition)

Caption: Mechanism of action of triazole antifungal agents.

Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for this assay.[8][9]

Preparation of Antifungal Stock Solutions:
  • Standard antifungal powders (e.g., fluconazole, itraconazole, voriconazole, posaconazole) are obtained from their respective manufacturers.[4]

  • Stock solutions are prepared by dissolving the powders in an appropriate solvent, such as polyethylene glycol 400 for posaconazole, voriconazole, and itraconazole, and water for fluconazole.[4]

Inoculum Preparation:
  • Fungal isolates are cultured on appropriate agar plates to obtain sporulation for molds or fresh colonies for yeasts.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • For molds, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[10]

Microdilution Plate Preparation:
  • A two-fold serial dilution of each antifungal agent is prepared in 96-well microtiter plates containing RPMI 1640 medium.[8][9] The final volume in each well is typically 100 µL.

Inoculation and Incubation:
  • Each well is inoculated with 100 µL of the prepared fungal inoculum.[11]

  • The plates are incubated at a standardized temperature, usually 35°C, for 24-48 hours for yeasts and longer for some molds.[8][11]

MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[8] The reading can be done visually or using a spectrophotometer.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Microplate A->C B Prepare Fungal Inoculum D Inoculate Microplate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read MICs Visually or Spectrophotometrically E->F

References

Comparative Guide to the Cytotoxicity of N-Alkyl-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic properties of N-alkylated 1,2,4-triazole derivatives, which are structurally analogous to the 1-(3-bromopropyl)-1,2,4-triazole scaffold. Due to a lack of specific studies on this compound, this guide focuses on closely related N-substituted derivatives to offer valuable insights into their anticancer potential. The information presented is based on experimental data from various research publications.

Cytotoxicity Data of N-Substituted 1,2,4-Triazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various N-substituted 1,2,4-triazole derivatives against several human cancer cell lines. This data allows for a direct comparison of the cytotoxic efficacy of different structural modifications on the 1,2,4-triazole core.

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
8a 2-(4-chlorophenyl)-2-oxoethylA549 (Lung)12.5[1]
MCF-7 (Breast)15.2[1]
Hela (Cervical)18.4[1]
8c 2-(4-bromophenyl)-2-oxoethylA549 (Lung)8.9[1]
MCF-7 (Breast)10.1[1]
Hela (Cervical)11.3[1]
10b 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propylA549 (Lung)7.8[1]
MCF-7 (Breast)9.2[1]
Hela (Cervical)6.5[1]
10e 1-(4-chlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propylA549 (Lung)6.1[1]
MCF-7 (Breast)7.5[1]
Hela (Cervical)5.2[1]
10g 1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propylA549 (Lung)5.8[1]
MCF-7 (Breast)6.9[1]
Hela (Cervical)4.8[1]
TB-NO2 (4-nitrophenyl)methyleneHEPG2 (Liver)21.3[2]
HCT-116 (Colon)25.8[2]
MCF-7 (Breast)30.1[2]
TB-OCH3 (4-methoxyphenyl)methyleneHEPG2 (Liver)28.4[2]
HCT-116 (Colon)33.7[2]
MCF-7 (Breast)39.2[2]

Experimental Protocols

The most commonly employed method for assessing the cytotoxicity of these compounds is the MTT assay.

MTT Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela, HEPG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of the compounds is added to the respective wells. A control group of cells is treated with medium containing the same concentration of DMSO used for the test compounds.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm is sometimes used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualized Experimental Workflow and Synthetic Pathway

The following diagrams illustrate the general workflow of the MTT cytotoxicity assay and a common synthetic route for preparing N-substituted 1,2,4-triazole derivatives.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of 1,2,4-triazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I Synthesis_Pathway Triazole 1,2,4-Triazole Product N-Substituted 1,2,4-Triazole Derivative Triazole->Product AlkylHalide R-X (e.g., 1,3-Dibromopropane) AlkylHalide->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

References

Navigating the Therapeutic Potential of Novel 1,2,4-Triazole Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of novel compounds derived from N-alkylated 1,2,4-triazoles, a class of molecules with significant therapeutic interest. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific experimental data for compounds directly synthesized from 1-(3-Bromopropyl)-1,2,4-triazole. Therefore, this guide presents data on structurally related N-alkyl-1,2,4-triazole derivatives to offer valuable insights into their potential biological activities and structure-activity relationships.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of activities, including antifungal and anticancer properties.[1][2] The introduction of an N-alkyl substituent, such as a propyl group, provides a versatile anchor for further chemical modification, enabling the exploration of vast chemical spaces and the optimization of pharmacological profiles. This guide summarizes key in vitro and in vivo findings for various novel N-alkylated 1,2,4-triazole derivatives, presenting their performance against different biological targets and comparing them with established therapeutic agents.

In Vitro Performance Comparison

The following tables summarize the in vitro biological activities of various N-alkylated 1,2,4-triazole derivatives, focusing on their anticancer and antimicrobial properties.

Anticancer Activity

The antiproliferative activity of novel 1,2,4-triazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity, with lower values indicating higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Indolyl 1,2,4-triazole VgMCF-7 (Breast)0.891Staurosporine3.144
Indolyl 1,2,4-triazole VgMDA-MB-231 (Breast)3.479Staurosporine4.385
Indolyl 1,2,4-triazole VfMCF-7 (Breast)2.91Staurosporine3.144
Indolyl 1,2,4-triazole VfMDA-MB-231 (Breast)1.914Staurosporine4.385
Pyridine-Triazole Hybrid TP6B16F10 (Melanoma)>61.11--

Table 1: In Vitro Anticancer Activity of Novel N-Alkylated 1,2,4-Triazole Derivatives.[3][4]

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Aryl-propanamide Triazole A1Candida albicans (Fungus)1.0Fluconazole>256.0
Aryl-propanamide Triazole A5Candida albicans (Fungus)1.0Fluconazole>256.0
Vinyl-Triazole 2hXanthomonas campestris (Bacteria)- (MIC at 0.0002-0.0033 mM)--
Vinyl-Triazole 2hVarious Fungi- (MIC at 0.02-0.04 mM)Ketoconazole- (MIC at 0.28-1.88 mM)

Table 2: In Vitro Antimicrobial Activity of Novel N-Alkylated 1,2,4-Triazole Derivatives.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.[4]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is then inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Visualizing the Scientific Process

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound (Precursor) reaction Reaction with Nucleophile start->reaction product Novel N-Propyl-1,2,4-Triazole Derivative reaction->product in_vitro In Vitro Assays (e.g., MTT, MIC) product->in_vitro in_vivo In Vivo Models (e.g., Xenograft, Infection) in_vitro->in_vivo data Data Analysis (IC50, MIC determination) in_vitro->data in_vivo->data

Caption: A generalized workflow for the synthesis and biological evaluation of novel 1,2,4-triazole derivatives.

signaling_pathway_inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) braf BRAF receptor->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation compound Novel 1,2,4-Triazole Derivative compound->receptor Inhibition compound->braf Inhibition

Caption: Potential mechanism of action for anticancer 1,2,4-triazole derivatives targeting key signaling pathways.[7]

References

A Comparative Analysis of the Reactivity of 1-(3-Halopropyl)-1,2,4-triazoles: Chloro, Bromo, and Iodo Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-(3-chloropropyl)-1,2,4-triazole, 1-(3-bromopropyl)-1,2,4-triazole, and 1-(3-iodopropyl)-1,2,4-triazole. These compounds are valuable building blocks in medicinal chemistry and materials science, often utilized in nucleophilic substitution reactions to introduce the triazole moiety onto a target molecule. Understanding their relative reactivity is crucial for optimizing reaction conditions, controlling selectivity, and improving yields in synthetic workflows.

Core Principles: Leaving Group Ability

The reactivity of these 1-(3-halopropyl)-1,2,4-triazoles in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which functions as the leaving group. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion.

The efficiency of this process is directly related to the stability of the departing halide ion. A more stable anion is a better leaving group, resulting in a faster reaction. The stability of the halide anions is inversely related to their basicity.[1][2] Weaker bases are more stable and therefore make better leaving groups.[1][2]

For the halogens , the order of basicity is Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability follows the opposite trend: I⁻ > Br⁻ > Cl⁻.[1][2][3] This means that the carbon-iodine bond is the most easily broken, followed by the carbon-bromine bond, and finally the carbon-chlorine bond.[4]

G cluster_reactivity Comparative Reactivity (SN2) cluster_leaving_group Leaving Group Ability Iodo 1-(3-Iodopropyl)-1,2,4-triazole Bromo This compound Iodo->Bromo > Chloro 1-(3-Chloropropyl)-1,2,4-triazole Bromo->Chloro > I Iodide (I⁻) (Best) Br Bromide (Br⁻) I->Br > Cl Chloride (Cl⁻) (Poorest) Br->Cl > G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix equimolar halo-analogs and internal standard in acetone B Analyze t=0 sample via GC-MS A->B C Add limiting Nucleophile (e.g., NaN3) A->C D Heat and stir at constant temperature C->D E Withdraw aliquots at timed intervals D->E F Quench and prepare samples for GC-MS E->F G Quantify reactants and product vs. standard F->G H Plot concentration vs. time to determine relative rates G->H

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against 1,2,4-Triazole Containing Haptens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of monoclonal antibodies developed for the detection of 1,2,4-triazole containing fungicides. The data presented is primarily based on studies of antibodies raised against haptens designed to elicit both broad-spectrum (class-specific) and narrow-spectrum (analyte-specific) responses. Understanding these cross-reactivity patterns is crucial for the development of specific and reliable immunoassays for residue monitoring and drug development applications.

Overview of Compared Antibodies

Immunoassays offer a rapid and sensitive method for detecting small molecules like triazole fungicides. The specificity of these assays is dictated by the monoclonal antibody (MAb) used, which in turn is determined by the structure of the hapten used for immunization. This guide focuses on two distinct monoclonal antibodies:

  • MAb DTPH-41: A class-specific antibody designed to recognize a common structural motif among several triazole fungicides.

  • MAb HH-5: An analyte-specific antibody developed for the primary detection of the fungicide hexaconazole.

These antibodies were developed by immunizing mice with protein conjugates of two different haptens, designated DTPH and HH, which contain the common 1,2,4-triazole and chlorinated aromatic moieties characteristic of this fungicide class.[1]

Quantitative Cross-Reactivity Analysis

The cross-reactivity of these antibodies was evaluated using a competitive enzyme-linked immunosorbent assay (cELISA). The performance of each antibody against a panel of triazole fungicides and other structurally related compounds was quantified by determining the concentration that produces 50% inhibition (IC50) of the assay signal. Cross-reactivity (CR%) was calculated relative to the primary target analyte for each antibody.

Class-Specific Antibody: MAb DTPH-41

This antibody was raised against the DTPH hapten and demonstrates broad recognition of several triazole fungicides. Tetraconazole was used as the reference analyte for calculating cross-reactivity.

CompoundIC50 (µg/L)Cross-Reactivity (%)
Tetraconazole 0.1 100
Penconazole0.250
Cyproconazole0.425
Myclobutanil0.714.3
Hexaconazole> 1000< 0.01
Tebuconazole> 1000< 0.01
Propiconazole> 1000< 0.01
Diniconazole> 1000< 0.01

Data synthesized from studies on triazole fungicide immunoassays.

Analyte-Specific Antibody: MAb HH-5

This antibody was raised against the HH hapten with the goal of achieving high specificity for hexaconazole.

CompoundIC50 (µg/L)Cross-Reactivity (%)
Hexaconazole 0.3 100
Penconazole2000.15
Myclobutanil8000.04
Tetraconazole> 1000< 0.03
Cyproconazole> 1000< 0.03
Tebuconazole> 1000< 0.03
Propiconazole> 1000< 0.03
Diniconazole> 1000< 0.03

Data synthesized from studies on triazole fungicide immunoassays.

Experimental Protocols and Methodologies

The generation and characterization of these antibodies involve several key experimental stages, from hapten design to the final immunoassay validation.

Hapten Synthesis and Immunogen Preparation

The development of antibodies against small molecules (haptens) requires them to be conjugated to a larger carrier protein to become immunogenic.

  • Hapten Design: Haptens (DTPH and HH) were designed to expose the common 1,2,4-triazole and chlorinated phenyl groups, which are characteristic structural features of the target fungicides. A spacer arm with a terminal carboxyl group was incorporated into the hapten structure to facilitate conjugation to the carrier protein.

  • Conjugation: The carboxylated haptens were covalently linked to carrier proteins such as Bovine Serum Albumin (BSA) for immunization (immunogen) and Ovalbumin (OVA) for assay coating (coating antigen) using the active ester method. The hapten density on the carrier protein is a critical parameter for eliciting a robust and specific antibody response.

Monoclonal Antibody Production

Standard hybridoma technology was employed for the production of monoclonal antibodies.

  • Immunization: BALB/c mice were immunized with the hapten-BSA conjugate emulsified in an adjuvant.

  • Cell Fusion: Spleen cells from the immunized mice were fused with myeloma cells to create hybridoma cells.

  • Screening: Hybridomas were screened by ELISA to identify clones producing antibodies with the desired specificity and affinity for the target triazole fungicides.

  • Cloning and Production: Positive clones were subcloned by limiting dilution to ensure monoclonality, and then expanded to produce a larger quantity of the specific monoclonal antibody.

Competitive Indirect ELISA Protocol

The cross-reactivity was determined using a competitive indirect ELISA format.

  • Coating: Microtiter plates were coated with the hapten-OVA conjugate (e.g., 1 µg/mL) overnight at 4°C.

  • Washing: Plates were washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites were blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: A mixture of the monoclonal antibody at a fixed concentration and varying concentrations of the standard or competing triazole fungicide was added to the wells. The plate was incubated for 1 hour at room temperature.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) was added and incubated for 1 hour.

  • Substrate Addition: Following another wash step, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the color was allowed to develop.

  • Stopping and Reading: The reaction was stopped with an acid solution (e.g., 2N H₂SO₄), and the absorbance was measured at 450 nm. The signal is inversely proportional to the concentration of the analyte in the sample.

Visualized Workflows and Principles

Diagrams created using Graphviz illustrate the key processes in the development and execution of these immunoassays.

Antibody_Production_Workflow cluster_design Hapten & Immunogen Preparation cluster_antibody Monoclonal Antibody Production Hapten Hapten Synthesis (e.g., DTPH, HH) Conjugation Conjugation (Active Ester Method) Hapten->Conjugation Carrier Carrier Protein (BSA/OVA) Carrier->Conjugation Immunogen Immunogen (Hapten-BSA) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Fusion Cell Fusion (Spleen & Myeloma) Immunization->Fusion Screening Hybridoma Screening (ELISA) Fusion->Screening Cloning Cloning & Expansion Screening->Cloning MAb Purified MAb (DTPH-41 / HH-5) Cloning->MAb

Caption: Workflow for the development of monoclonal antibodies against small molecule haptens.

Competitive_ELISA_Principle Principle of Competitive Indirect ELISA cluster_well cluster_solution cluster_detection Coated_Antigen Coating Antigen (Hapten-OVA) Immobilized on Plate Surface Secondary_Ab Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Ab Binds to Primary Ab Free_Analyte Free Analyte (Triazole in Sample) Primary_Ab Primary Antibody (MAb DTPH-41 or HH-5) Free_Analyte->Primary_Ab Competes for binding site Primary_Ab->Coated_Antigen Binds if not bound by analyte Substrate Substrate Secondary_Ab->Substrate Catalyzes Signal Color Signal (Inversely Proportional to Analyte) Substrate->Signal Produces

Caption: Diagram illustrating the competitive binding principle in an indirect ELISA format.

References

A Comparative Guide to Bioconjugation Linkers: Performance Benchmarking of 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a representative comparison based on established principles of bioconjugation chemistry. Due to the limited availability of direct comparative studies for 1-(3-Bromopropyl)-1,2,4-triazole in the public domain, the quantitative data presented is hypothetical but scientifically plausible, designed to illustrate a benchmarking framework.

Introduction

The covalent attachment of molecules to proteins, known as bioconjugation, is a cornerstone of modern drug development, diagnostics, and proteomics. The choice of the chemical linker is critical as it dictates the reaction's efficiency, the stability of the resulting conjugate, and the potential for off-target modifications. This guide provides a performance benchmark of this compound, a bifunctional linker, against two widely used alternatives for the alkylation of cysteine residues: N-(2-iodoethyl)maleimide and 2-Iodoacetamide.

The primary reaction pathway for these linkers involves the nucleophilic attack of a deprotonated cysteine thiol on the electrophilic carbon of the linker, forming a stable thioether bond. The 1,2,4-triazole moiety in the test compound offers a potential site for further "click" chemistry-type reactions, adding to its versatility.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein_Cys Protein-Cysteine (nucleophile) SN2 SN2 Reaction (Alkylation) Protein_Cys->SN2 Linker Alkyl Halide Linker (e.g., this compound) (electrophile) Linker->SN2 Conjugate Stable Thioether Bond (Protein-S-Linker) SN2->Conjugate Leaving_Group Leaving Group (e.g., Br-) SN2->Leaving_Group

Caption: General workflow of cysteine alkylation for bioconjugation.

Performance Comparison

The performance of this compound was benchmarked against N-(2-iodoethyl)maleimide and 2-Iodoacetamide based on reaction kinetics, conjugation efficiency, and the stability of the resulting conjugate.

Parameter This compound N-(2-iodoethyl)maleimide 2-Iodoacetamide
Reaction Rate Constant (k) ~ 15 M⁻¹s⁻¹~ 120 M⁻¹s⁻¹~ 30 M⁻¹s⁻¹
Optimal pH 7.5 - 8.56.5 - 7.57.5 - 8.5
Conjugation Yield (2h) 75%>95%85%
Conjugate Stability (t½ in plasma) > 200 hours~ 100 hours (potential for retro-Michael)> 200 hours
Specificity for Cysteine HighHigh (some off-target with Lys at high pH)High

Experimental Protocols

General Protocol for Cysteine Conjugation

This protocol describes a general method for conjugating a cysteine-containing model protein, such as Bovine Serum Albumin (BSA), with the linkers.

  • Protein Preparation : Dissolve BSA in a phosphate buffer (50 mM phosphate, 100 mM NaCl, pH 7.5) to a final concentration of 10 mg/mL. To ensure the availability of free thiols, the protein can be pre-treated with a reducing agent like DTT, followed by removal of the DTT via a desalting column.

  • Linker Preparation : Prepare a 10 mM stock solution of each linker (this compound, N-(2-iodoethyl)maleimide, and 2-Iodoacetamide) in a compatible organic solvent like DMSO.

  • Conjugation Reaction : Add a 10-fold molar excess of the linker stock solution to the protein solution. The reaction is typically carried out at room temperature with gentle stirring.

  • Reaction Quenching : After the desired time (e.g., 2 hours), quench the reaction by adding a small molecule thiol, such as L-cysteine, to scavenge any unreacted linker.

  • Purification : Remove the excess linker and quenching agent by size-exclusion chromatography or dialysis.

  • Analysis : The degree of labeling can be determined using mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the linker. Reaction kinetics can be monitored by taking aliquots at different time points and analyzing them via HPLC or MS.

A Protein Preparation (BSA in Phosphate Buffer) C Initiate Conjugation (Add Linker to Protein) A->C B Linker Stock Solution (10 mM in DMSO) B->C D Incubate (Room Temperature, 2h) C->D E Quench Reaction (Add L-Cysteine) D->E F Purification (Size-Exclusion Chromatography) E->F G Analysis (Mass Spectrometry, HPLC) F->G

Caption: Experimental workflow for the bioconjugation and analysis.

Protocol for Stability Assay
  • Conjugate Preparation : Prepare the protein-linker conjugates as described in Protocol 3.1 and purify them thoroughly.

  • Incubation : Incubate the purified conjugates in human plasma at 37°C.

  • Sampling : At various time points (e.g., 0, 6, 12, 24, 48, 96, 168 hours), take an aliquot of the plasma mixture.

  • Analysis : Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining. The half-life (t½) can be calculated from the degradation kinetics.

Discussion and Conclusion

The selection of a bioconjugation linker is a trade-off between reaction speed, efficiency, and the stability of the final product.

  • N-(2-iodoethyl)maleimide exhibits the fastest reaction kinetics, making it suitable for applications where rapid labeling is required. However, the resulting thioether bond, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other nucleophiles, leading to potential dissociation of the conjugate.

  • 2-Iodoacetamide provides a good balance of reactivity and forms a highly stable thioether bond. Its reactivity is generally higher than that of bromo-derivatives due to iodine being a better leaving group.

  • This compound shows slower kinetics compared to its iodo- and maleimide-based counterparts, which is expected given that bromide is a less effective leaving group than iodide. However, the resulting thioether bond is highly stable, comparable to that formed by iodoacetamide. The key advantage of this linker lies in its bifunctional nature; the exposed 1,2,4-triazole ring can potentially be used in subsequent ligation reactions, offering a two-step approach to building more complex bioconjugates.

Safety Operating Guide

Navigating the Safe Disposal of 1-(3-Bromopropyl)-1,2,4-triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3-Bromopropyl)-1,2,4-triazole, a halogenated organic compound, ensuring compliance and minimizing risk.

The disposal of this compound requires careful consideration due to its chemical nature. As a brominated organic compound, it is classified as a halogenated organic waste. This classification dictates specific disposal protocols to prevent environmental contamination and ensure the safety of laboratory personnel. Adherence to institutional and regulatory guidelines is paramount throughout the disposal process.

Key Disposal Information Summary

A clear understanding of the immediate handling and disposal requirements is critical. The following table summarizes the essential information for the proper disposal of this compound.

CategoryProcedure or Specification
Waste Classification Hazardous Waste: Halogenated Organic Compound.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. In case of dust, a respirator is recommended.
Waste Segregation Must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[1][2][3]
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.
Spill Cleanup For small spills, absorb with an inert material, and place in a sealed container for disposal as hazardous waste.[4]
Container Requirements Use a compatible, properly sealed, and clearly labeled waste container.[2][5]
Primary Disposal Method High-temperature incineration at a licensed hazardous waste facility.

Step-by-Step Disposal Protocol

The following procedural steps provide a direct and actionable plan for the disposal of this compound from the point of generation to its final removal from the laboratory.

  • Initial Assessment and Preparation:

    • Before beginning any work that will generate this waste, identify it as a halogenated organic compound.

    • Ensure that a designated and properly labeled "Halogenated Organic Waste" container is available in the laboratory. The container should be in good condition and compatible with the chemical.[2]

    • Confirm that all personnel handling the waste are aware of its hazards and have access to the appropriate PPE.

  • Waste Collection:

    • All materials contaminated with this compound, including residual amounts in reaction vessels, contaminated gloves, and absorbent materials from spills, must be collected as hazardous waste.

    • Carefully transfer the waste into the designated halogenated waste container, minimizing the generation of dust or aerosols.

    • Keep the waste container securely closed when not in use.[5]

  • Labeling and Storage:

    • Ensure the hazardous waste tag on the container is accurately filled out with the full chemical name and the quantities being added.[5]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Final Disposal:

    • Once the waste container is full, or if it has been in storage for a period approaching the regulatory limit, arrange for its collection by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Disposal Process Workflow

To visualize the decision-making and operational flow of this disposal procedure, the following diagram outlines the key steps and considerations.

DisposalWorkflow cluster_pre 1. Pre-Disposal cluster_col 2. Collection & Segregation cluster_sto 3. Interim Storage cluster_fin 4. Final Disposal A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B C Wear Appropriate PPE B->C D Use Designated 'Halogenated Waste' Container C->D E Transfer Waste Safely D->E F Securely Seal and Label Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Incineration at Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling 1-(3-Bromopropyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-(3-Bromopropyl)-1,2,4-triazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Assessment

This compound is a hazardous chemical that requires careful handling. The primary hazards associated with the 1,2,4-triazole moiety include potential reproductive toxicity, and it is harmful if swallowed and causes serious eye irritation.[1][2] The bromopropyl group introduces risks associated with alkylating agents, which are often carcinogenic and mutagenic. The substance should be handled with caution, assuming it is highly toxic.

Summary of Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

  • Combustibility: The substance is combustible, and finely dispersed particles can form explosive mixtures in air.[1]

  • Hazardous Decomposition: Decomposes on heating, producing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), ammonia, and hydrogen cyanide.[1][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[6][7][8] All PPE should be inspected before use and removed carefully to avoid contamination.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile or latex gloves (ASTM D6978).[6] The outer glove should be over the gown cuff.[6]To prevent skin contact with the chemical.
Body Protection Disposable, solid-front protective gown made of polyethylene-coated polypropylene or a similar laminate material.[6]To protect skin and personal clothing from contamination.
Eye and Face Protection Chemical safety goggles and a full-face shield.[6][7]To protect eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a certified chemical fume hood or for spill cleanup.[6]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear single-use, chemotherapy-rated gloves during inspection.[6]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, separated from strong oxidizing agents and strong acids.[1][5] The storage area should be clearly labeled with appropriate hazard warnings and access restricted to authorized personnel. Store locked up.[3][5]

3.2. Preparation and Handling

  • Designated Area: All handling of this compound, especially weighing and preparing solutions, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing:

    • Handle the solid material carefully to avoid creating dust.[1]

    • Use a dedicated and labeled set of weighing tools (spatula, weighing paper/boat).

    • Clean the balance and surrounding surfaces immediately after weighing.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, starting with the outer gloves, followed by the gown, face shield, inner gloves, and respirator (if used).

    • Wash hands thoroughly with soap and water after removing PPE.[5]

Spill Management and Disposal Plan

4.1. Spill Management

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Wear full PPE, including respiratory protection, before attempting to clean the spill.[6]

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the material slightly if appropriate to prevent it from becoming airborne.[1] Sweep the material into a labeled, sealed container for hazardous waste.[1]

    • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Waste: All materials used for cleanup must be disposed of as hazardous waste.

4.2. Disposal Plan

  • Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, is considered hazardous waste.[4]

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix with other waste streams.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[5] Do not allow the chemical to enter the environment.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Assess Risks & Review SDS B 2. Designate Handling Area (Fume Hood) A->B C 3. Assemble All PPE B->C D 4. Don Full PPE C->D E 5. Retrieve Chemical from Storage D->E D->E F 6. Weigh Solid Chemical E->F Spill Spill Event E->Spill G 7. Prepare Solution F->G F->Spill H 8. Perform Experiment G->H G->Spill I 9. Decontaminate Workspace & Equipment H->I H->I H->Spill J 10. Segregate Hazardous Waste I->J K 11. Doff PPE Correctly J->K L 12. Wash Hands Thoroughly K->L M 13. Arrange for Waste Disposal L->M SpillCleanup Execute Spill Cleanup Protocol Spill->SpillCleanup IMMEDIATE ACTION SpillCleanup->J After Cleanup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.